2-Ethoxybenzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-ethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6,10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJVQAHPHKYCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221903 | |
| Record name | Benzenemethanol, 2-ethoxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71672-75-8, 71648-21-0 | |
| Record name | 2-Ethoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71672-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071648210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl alcohol, o-ethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071672758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 2-ethoxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-ethoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Ethoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-ethoxybenzyl alcohol. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document details the physicochemical characteristics of this compound, summarized in a clear tabular format for easy reference. Furthermore, it delves into the key chemical transformations of this compound, including oxidation, esterification, and etherification, providing detailed experimental protocols for these reactions. The guide also features visualizations of reaction pathways and experimental workflows, rendered using Graphviz to facilitate a deeper understanding of the underlying chemical principles.
Chemical Properties of this compound
This compound is a substituted aromatic alcohol that serves as a versatile intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₂ | [1][2][3][4] |
| Molecular Weight | 152.19 g/mol | [1][2][3][4] |
| Appearance | Clear colorless to pale pink liquid | [1] |
| Density | 1.074 g/mL | [5] |
| Boiling Point | 263-265 °C | [6] |
| Refractive Index | 1.5310-1.5350 @ 20°C | [1] |
| Flash Point | >110 °C (>230 °F) | [6] |
| CAS Number | 71672-75-8 | [1][2] |
| IUPAC Name | (2-ethoxyphenyl)methanol | [1] |
Chemical Reactivity
The reactivity of this compound is primarily dictated by the hydroxyl group and the benzylic position, which is activated by the adjacent aromatic ring. The ethoxy substituent on the benzene (B151609) ring can also influence the reactivity through its electron-donating nature.
Oxidation
Benzyl (B1604629) alcohols are readily oxidized to the corresponding aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. The oxidation of this compound to 2-ethoxybenzaldehyde (B52182) is a key transformation in the synthesis of various fine chemicals. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the primary alcohol to a carboxylic acid, provided there is at least one hydrogen on the benzylic carbon[7]. For the selective oxidation to the aldehyde, milder oxidizing agents are typically employed.
Esterification
The hydroxyl group of this compound can undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. A notable example is the acetylation with acetic anhydride (B1165640), which can be catalyzed by zeolites to yield the O-acetylated product[1][4]. This reaction is a common method for protecting the hydroxyl group or for synthesizing ester derivatives with potential biological activity.
Etherification
The hydroxyl group of this compound can also be converted into an ether. The Williamson ether synthesis is a widely used method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction with an alkyl halide[8][9][10][11][12]. This reaction proceeds via an Sₙ2 mechanism and is most efficient with primary alkyl halides[8][9][10].
Experimental Protocols
Protocol 1: Oxidation of this compound to 2-Ethoxybenzaldehyde
This protocol describes a general method for the selective oxidation of a substituted benzyl alcohol to its corresponding aldehyde using a mild oxidizing agent.
Materials:
-
This compound
-
Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.
-
Add 1.5 equivalents of pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to the solution in portions while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours at room temperature.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate them under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-ethoxybenzaldehyde.
Protocol 2: Esterification of this compound with Acetic Anhydride
This protocol details the acetylation of this compound to form 2-ethoxybenzyl acetate.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or a catalytic amount of 4-(dimethylamino)pyridine (DMAP)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a flask, dissolve this compound in diethyl ether.
-
Add 1.2 equivalents of acetic anhydride and a catalytic amount of DMAP or an excess of pyridine.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain 2-ethoxybenzyl acetate. Further purification can be achieved by distillation or column chromatography if necessary.
Protocol 3: Etherification of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of 2-ethoxybenzyl ethyl ether.
Materials:
-
This compound
-
Sodium hydride (NaH) or another strong base
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Ethyl iodide or ethyl bromide
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the suspension.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-ethoxybenzyl ethyl ether.
Visualizations
The following diagrams illustrate the chemical transformations described above.
Caption: Oxidation of this compound.
Caption: Esterification of this compound.
Caption: Williamson Ether Synthesis Workflow.
Biological Activity
While this compound is utilized as an intermediate in the synthesis of pharmaceuticals, there is limited publicly available information regarding its specific biological activities or its involvement in signaling pathways. Further research in this area may reveal potential therapeutic applications.
This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All experiments should be conducted in a controlled laboratory setting with appropriate safety precautions.
References
- 1. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. 4-Ethoxybenzyl alcohol | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Physicochemical Characteristics of 2-Ethoxybenzyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-ethoxybenzyl alcohol. The information is curated for professionals in research and development, offering quantitative data, detailed experimental methodologies, and logical workflows to support laboratory and developmental applications.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding the compound's behavior in various experimental and formulation settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1][2] |
| Appearance | Colorless to light yellow/pale pink clear liquid | [3][4] |
| Boiling Point | 263-265 °C | [1][2][5] |
| Density | 1.074 g/mL | [1][5] |
| Refractive Index (n20/D) | 1.5310 - 1.5350 | [1][4][5] |
| Flash Point | >110 °C (>230 °F) | [1][3] |
| pKa (Predicted) | 14.43 ± 0.10 | [3] |
| Purity (Assay by GC) | ≥97.5% - 98% | [1][4] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of aromatic alcohols like this compound.
Determination of Boiling Point
The boiling point can be determined using a distillation apparatus or a micro-determination method.
Apparatus:
-
Heating mantle or oil bath
-
Round-bottom flask
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Thermometer (-10 to 300 °C)
-
Boiling chips
Procedure:
-
Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the round-bottom flask.
-
Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
For accuracy, the atmospheric pressure should be recorded and a correction can be applied if it deviates significantly from standard pressure.
Determination of Density
Density is typically determined using a pycnometer or a digital density meter.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer thoroughly and record its empty weight (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water (m₂).
-
Empty and dry the pycnometer, then fill it with this compound.
-
Repeat the thermal equilibration, volume adjustment, and weighing of the pycnometer filled with the sample (m₃).
-
The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility can be performed in various solvents.[7][8][9]
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes
Procedure:
-
Add a small, measured amount of this compound (e.g., 0.1 mL) to a test tube.
-
Add a specific volume of the desired solvent (e.g., 1 mL of water, ethanol, diethyl ether, etc.) to the test tube.
-
Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the mixture for homogeneity. If a single clear phase is observed, the compound is soluble. If two distinct phases remain or the solution is cloudy, it is considered insoluble or sparingly soluble.
-
For a more quantitative measure, serial dilutions can be performed to determine the concentration at which the solute no longer fully dissolves.
Spectroscopic Analysis
a. Infrared (IR) Spectroscopy
An IR spectrum of this compound can be obtained to identify functional groups. An IR spectrum for this compound is available from some suppliers.[10]
Apparatus:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum.
-
Place a small drop of this compound directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
-
Analyze the resulting spectrum for characteristic absorption bands, such as the O-H stretch of the alcohol, C-H stretches of the aromatic ring and ethyl group, and C-O stretches.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are crucial for structural elucidation. While specific experimental spectra for this compound were not found, data for the closely related 2-methoxybenzyl alcohol is available and can serve as a reference.[11][12]
Apparatus:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Pipettes
Procedure for ¹H NMR:
-
Dissolve a small amount of this compound (typically 5-10 mg) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and analyze the chemical shifts and coupling patterns to assign the protons in the molecule.
c. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. Predicted mass spectral data for various adducts of this compound is available.[13]
Apparatus:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
An inlet system, such as direct infusion or coupled with a gas or liquid chromatograph (GC-MS or LC-MS).
Procedure (Direct Infusion ESI-MS):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Infuse the solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in the desired mass range.
-
Analyze the spectrum for the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) to confirm the molecular weight.
Experimental and Analytical Workflows
The following diagrams illustrate logical workflows for the physicochemical characterization and purity assessment of a chemical substance like this compound.
Caption: Workflow for Physicochemical Characterization.
Caption: Workflow for Purity Assessment and Qualification.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound CAS#: 71672-75-8 [m.chemicalbook.com]
- 4. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound [stenutz.eu]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. scribd.com [scribd.com]
- 10. This compound(71672-75-8) IR Spectrum [m.chemicalbook.com]
- 11. 2-Methoxybenzyl alcohol(612-16-8) 13C NMR [m.chemicalbook.com]
- 12. 2-Methoxybenzyl alcohol(612-16-8) 1H NMR spectrum [chemicalbook.com]
- 13. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]
Spectroscopic Profile of 2-Ethoxybenzyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 2-ethoxybenzyl alcohol. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | Multiplet | 2H | Aromatic H |
| ~6.8-7.0 | Multiplet | 2H | Aromatic H |
| ~4.6 | Singlet | 2H | Benzylic H (-CH₂OH) |
| ~4.1 | Quartet | 2H | Methylene H (-OCH₂CH₃) |
| ~2.5 | Singlet (broad) | 1H | Hydroxyl H (-OH) |
| ~1.4 | Triplet | 3H | Methyl H (-OCH₂CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~156 | Aromatic C (C-O) |
| ~130 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~128 | Aromatic C (C-CH₂OH) |
| ~120 | Aromatic C-H |
| ~111 | Aromatic C-H |
| ~64 | Methylene C (-OCH₂) |
| ~62 | Benzylic C (-CH₂OH) |
| ~15 | Methyl C (-CH₃) |
Infrared (IR) Spectroscopy
An IR spectrum for this compound is available, typically acquired as a liquid film.[1] Key expected absorptions are detailed in Table 3.
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3350 (broad) | O-H stretch (alcohol) |
| ~3050-3000 | C-H stretch (aromatic) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1600, 1490 | C=C stretch (aromatic) |
| ~1240 | C-O stretch (aryl ether) |
| ~1040 | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[2]
Table 4: Mass Spectrometry (MS) Data for this compound
| Adduct | m/z |
| [M]+ | 152.08317 |
| [M+H]+ | 153.09100 |
| [M+Na]+ | 175.07294 |
| [M+K]+ | 191.04688 |
| [M+NH₄]+ | 170.11754 |
| [M-H]- | 151.07644 |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.[3]
-
Sample Preparation : The sample is dissolved in the deuterated solvent. To ensure the quality of the spectrum, the solution should be free of particulate matter and homogeneous.[4][5]
-
Instrumentation : A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.[6]
-
Data Acquisition :
-
Locking and Shimming : The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field, and the magnetic field is shimmed to maximize homogeneity and resolution.[3]
-
¹H NMR : A proton NMR spectrum is acquired using a standard pulse sequence.
-
¹³C NMR : A carbon-13 NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Processing : The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline corrections. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
For a liquid sample like this compound, the IR spectrum is conveniently obtained using the Attenuated Total Reflectance (ATR) technique or as a thin film between salt plates.[7][8][9]
-
Sample Preparation (ATR) : A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[8][10]
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition :
Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the mass analysis of relatively volatile, low molecular weight compounds like this compound.[11]
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system, where it is vaporized.[12]
-
Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[12] This causes the molecule to lose an electron, forming a molecular ion (M⁺), and to fragment in a characteristic pattern.
-
Mass Analysis : The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection : The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an organic compound like this compound.
References
- 1. This compound(71672-75-8) IR Spectrum [chemicalbook.com]
- 2. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. sites.bu.edu [sites.bu.edu]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. rsc.org [rsc.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. jascoinc.com [jascoinc.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 12. bitesizebio.com [bitesizebio.com]
An In-depth Technical Guide on the Synthesis and Characterization of 2-Ethoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-ethoxybenzyl alcohol, a key intermediate in various organic syntheses. This guide details two primary synthetic routes and outlines the analytical techniques used for its characterization, presenting all quantitative data in structured tables and visualizing workflows and reaction pathways using Graphviz diagrams.
Introduction
This compound is an aromatic alcohol that serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Its structure, featuring a benzyl (B1604629) alcohol moiety with an adjacent ethoxy group, allows for a variety of chemical transformations. This guide provides detailed experimental protocols for its preparation and a thorough analysis of its physicochemical and spectroscopic properties.
Synthesis of this compound
Two common and effective methods for the synthesis of this compound are the Williamson ether synthesis and the reduction of 2-ethoxybenzaldehyde (B52182).
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile method for preparing ethers. In this case, it involves the reaction of salicyl alcohol (2-hydroxybenzyl alcohol) with an ethylating agent, such as ethyl iodide, in the presence of a base. The base deprotonates the phenolic hydroxyl group of salicyl alcohol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with the ethylating agent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicyl alcohol (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a slight excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.2 equivalents), to the solution. If using NaH, exercise caution as it is highly reactive and flammable.
-
Alkylation: To the stirred suspension, add ethyl iodide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure this compound.
Reduction of 2-Ethoxybenzaldehyde
Another efficient route to this compound is the reduction of the corresponding aldehyde, 2-ethoxybenzaldehyde. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethoxybenzaldehyde (1 equivalent) in a protic solvent such as ethanol (B145695) or methanol.
-
Reduction: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess NaBH₄. Remove the organic solvent under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (B109758) (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Characterization of this compound
The synthesized this compound can be thoroughly characterized using various analytical techniques to confirm its identity, purity, and structure.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 265 °C |
| Density | 1.074 g/cm³ |
| Refractive Index (n²⁰/D) | 1.532 |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of the synthesized compound.
1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
1H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.30 | m | 2H | Ar-H |
| ~6.85-6.95 | m | 2H | Ar-H |
| ~4.65 | s | 2H | -CH₂OH |
| ~4.05 | q | 2H | -OCH₂CH₃ |
| ~2.50 | t (broad) | 1H | -OH |
| ~1.40 | t | 3H | -OCH₂CH₃ |
13C NMR (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~156.5 | C-OEt |
| ~129.0 | Ar-C (quaternary) |
| ~128.5 | Ar-CH |
| ~127.0 | Ar-CH |
| ~120.5 | Ar-CH |
| ~111.0 | Ar-CH |
| ~64.0 | -OCH₂CH₃ |
| ~61.5 | -CH₂OH |
| ~14.8 | -OCH₂CH₃ |
The IR spectrum confirms the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1490, 1450 | Medium | C=C stretch (aromatic ring) |
| 1240 | Strong | C-O stretch (aryl ether) |
| 1040 | Strong | C-O stretch (primary alcohol) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Possible Fragment Ion |
| 152 | Moderate | [M]⁺ (Molecular ion) |
| 134 | High | [M - H₂O]⁺ (Loss of water) |
| 123 | High | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 107 | High | [M - OCH₂CH₃]⁺ (Loss of ethoxy group) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has provided detailed methodologies for the synthesis of this compound via two reliable routes: the Williamson ether synthesis and the reduction of 2-ethoxybenzaldehyde. Furthermore, a comprehensive characterization of the final product using modern analytical techniques has been presented, including a summary of its physical properties and detailed spectroscopic data. The provided experimental protocols and characterization data will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
In-Depth Technical Guide: 2-Ethoxybenzyl Alcohol (CAS 71672-75-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethoxybenzyl alcohol, identified by CAS number 71672-75-8, is a substituted aromatic alcohol. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a particular focus on its role as a chemical intermediate in organic synthesis. While primarily utilized as a building block for more complex molecules, its potential biological activities, though not extensively documented, are also considered. Safety and handling information based on available data is provided to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 265 °C | [2] |
| Density | 1.074 g/mL | [2] |
| Refractive Index | 1.532 | [2] |
| Solubility | Sparingly soluble in water, soluble in common organic solvents like ethanol (B145695) and ether. | [3] |
| CAS Number | 71672-75-8 | |
| IUPAC Name | (2-ethoxyphenyl)methanol | [1] |
| Synonyms | o-Ethoxybenzyl alcohol, Benzenemethanol, 2-ethoxy- | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data Summary |
| ¹H NMR | Data for the structurally similar 4-ethoxybenzyl alcohol shows characteristic peaks for ethoxy protons (triplet and quartet), aromatic protons, and the benzylic CH₂ and OH protons. |
| ¹³C NMR | Expected signals include those for the ethoxy group carbons, the aromatic ring carbons (with distinct shifts due to the substituents), and the benzylic carbon. |
| IR Spectroscopy | Expected to show a broad O-H stretching band characteristic of alcohols, C-H stretching bands for the aromatic and aliphatic protons, C-O stretching bands, and aromatic C=C bending vibrations. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns of a benzyl (B1604629) alcohol derivative. Predicted m/z for [M+H]⁺ is 153.09100.[1] |
Synthesis
A plausible synthetic pathway is the reduction of 2-ethoxybenzaldehyde (B52182).
Experimental Workflow: Reduction of 2-Ethoxybenzaldehyde
Uses in Research and Drug Development
This compound primarily serves as a versatile intermediate in organic synthesis. Its utility is rooted in the reactivity of its primary alcohol functional group, which can undergo various transformations such as oxidation, esterification, and etherification.[3]
Intermediate in Chemical Synthesis
One of the key applications of this compound is its role as a precursor in the synthesis of 2-ethoxybenzaldehyde.[5] This aldehyde is a valuable building block for various pharmaceuticals, fragrances, and dyes.[6] The conversion of the alcohol to the aldehyde can be achieved through controlled oxidation.
Logical Relationship: Synthesis of 2-Ethoxybenzaldehyde
While patent literature suggests the use of alkoxy benzyl alcohols as intermediates in the synthesis of various compounds, including agrochemicals and pharmaceuticals, a direct and explicit link of this compound to a specific commercial drug is not prominently documented in the readily available scientific literature.[7][8]
Biological Activity and Mechanism of Action
There is currently no significant scientific literature that describes a specific biological activity or mechanism of action for this compound itself. Its primary role appears to be that of a synthetic intermediate, where its structure is incorporated into a larger, biologically active molecule.
Studies on structurally similar compounds, such as 4-methoxybenzyl alcohol, have explored potential neuroprotective effects.[9] Additionally, other related benzoic acid derivatives have been investigated for their antioxidant properties.[10] However, it is crucial to note that these findings cannot be directly extrapolated to this compound without dedicated biological studies.
Given the lack of information on its direct biological targets and signaling pathways, a corresponding diagram cannot be generated at this time. The scientific community's understanding of this molecule is currently limited to its chemical properties and synthetic applications.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is considered hazardous.[11]
-
GHS Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[11]
-
Precautionary Measures: It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Avoid inhalation of vapors and contact with skin and eyes.[11]
-
Storage: Store in a cool, dry place in a tightly sealed container.[11]
For detailed safety information, always refer to the latest Safety Data Sheet provided by the supplier.
Conclusion
This compound (CAS 71672-75-8) is a valuable chemical intermediate with well-defined physicochemical properties. Its primary utility lies in its application as a building block in organic synthesis, particularly for the preparation of 2-ethoxybenzaldehyde and potentially other more complex molecules. While the broader class of alkoxy benzyl alcohols has found applications in the pharmaceutical and agrochemical industries, the specific role of this compound in the synthesis of marketed drugs is not extensively documented. There is currently no substantial evidence to suggest that this compound possesses inherent biological activity. Therefore, its value to researchers and drug development professionals is primarily as a versatile synthetic precursor. Standard laboratory safety precautions should be observed when handling this compound. Further research is needed to explore its potential applications and any latent biological effects.
References
- 1. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]
- 2. This compound [stenutz.eu]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103724171B - Preparation method of 2-ethoxybenzaldehyde - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]
- 8. US2796440A - Preparation of alkoxy-benzylhalides - Google Patents [patents.google.com]
- 9. Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant effect of 2-hydroxy-4-methoxy benzoic acid on ethanol-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
2-Ethoxybenzyl Alcohol: A Comprehensive Technical Guide for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxybenzyl alcohol is an aromatic organic compound that serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. Its chemical structure, featuring a benzyl (B1604629) alcohol core with an ethoxy group at the ortho position, provides a unique combination of reactivity and steric influence, making it a valuable building block in medicinal chemistry. The presence of the hydroxyl and ether functionalities allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a key pharmaceutical intermediate.
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and for predicting its behavior in chemical reactions.
Table 1: Physicochemical and Toxicological Data of this compound
| Property | Value | Reference(s) |
| Chemical Name | (2-Ethoxyphenyl)methanol | [1][2] |
| Synonyms | o-Ethoxybenzyl alcohol, 2-ethoxybenzenemethanol | [1][2] |
| CAS Number | 71672-75-8 | [1][2] |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1][2] |
| Appearance | Clear colorless to pale pink liquid | [3] |
| Boiling Point | 263-265 °C | [1] |
| Density | 1.074 g/cm³ | [1][4] |
| Refractive Index | 1.5310-1.5350 @ 20°C | [3] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Purity (Typical) | ≥97.5% (GC) | [3] |
| Acute Oral Toxicity | Harmful if swallowed. Specific LD50 data for the 2-ethoxy isomer is not readily available, but it is classified as an irritant. For benzyl alcohol, the oral LD50 in rats is reported to be between 1230-3100 mg/kg. | [5][6] |
| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [5] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from oxidizing agents. | [1] |
Synthesis of this compound
This compound can be synthesized through various methods. The two most common and practical laboratory-scale syntheses are the reduction of 2-ethoxybenzaldehyde (B52182) and the Williamson ether synthesis from 2-hydroxybenzyl alcohol.
Experimental Protocol 1: Reduction of 2-Ethoxybenzaldehyde
This method involves the reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent like sodium borohydride (B1222165).
Materials:
-
2-Ethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol (B145695) or Methanol
-
Distilled water
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2-ethoxybenzaldehyde (1 equivalent) in ethanol or methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Expected Yield: 85-95%
Experimental Protocol 2: Williamson Ether Synthesis
This two-step synthesis involves the protection of the aldehyde group of salicylaldehyde, followed by etherification of the phenolic hydroxyl group and subsequent deprotection. A more direct approach involves the etherification of 2-hydroxybenzyl alcohol.
Materials:
-
2-Hydroxybenzyl alcohol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Ethyl iodide (CH₃CH₂I) or Diethyl sulfate ((CH₃CH₂)₂SO₄)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Distilled water
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-hydroxybenzyl alcohol (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 70-85%
Chemical Reactions and Applications in Pharmaceutical Synthesis
This compound is a valuable intermediate due to the reactivity of its hydroxyl group and the influence of the ethoxy substituent.
Acetylation
The hydroxyl group can be readily acetylated to form 2-ethoxybenzyl acetate. This reaction is often used as a protection strategy or to modify the biological activity of a molecule.
Experimental Protocol 3: Acetylation of this compound
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) or a zeolite catalyst
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1 equivalent) in diethyl ether.
-
Add pyridine (1.2 equivalents) and cool the mixture to 0 °C.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-ethoxybenzyl acetate.
Expected Yield: >90%[7]
Role as a Protecting Group
The 2-ethoxybenzyl group can be used as a protecting group for alcohols, carboxylic acids, and other functional groups in multi-step syntheses. The ether linkage is generally stable to a range of reaction conditions but can be cleaved under specific, often oxidative or strongly acidic, conditions.
Intermediate in the Synthesis of Bioactive Molecules
While the direct synthesis of a blockbuster drug from this compound is not as prominently documented as its 4-ethoxy isomer (a key intermediate for the SGLT2 inhibitor Dapagliflozin), its structural motif is found in various compounds with potential therapeutic applications. For instance, derivatives of ethoxy-substituted benzyl alcohols are explored for their potential as anti-inflammatory, analgesic, and neuroprotective agents.
The synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac involves the key intermediate 7-ethyltryptophol. While not a direct precursor, the synthesis of tryptophol (B1683683) derivatives can start from substituted phenylhydrazines, which can be prepared from the corresponding anilines. The ethoxybenzyl moiety can be a precursor to such structures in exploratory medicinal chemistry.
Spectroscopic Data
The identity and purity of this compound are confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data Interpretation |
| ¹H NMR | The spectrum will show characteristic peaks for the aromatic protons (multiplet, ~6.8-7.3 ppm), the methylene (B1212753) protons of the benzyl group (singlet, ~4.6 ppm), the quartet of the ethoxy group's methylene protons (~4.0 ppm), the triplet of the ethoxy group's methyl protons (~1.4 ppm), and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | The spectrum will display signals for the aromatic carbons (some shielded by the ethoxy group), the benzylic carbon (~60-65 ppm), and the two carbons of the ethoxy group. |
| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-O stretching absorption around 1040-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |
| MS | The mass spectrum will show a molecular ion peak (M⁺) at m/z 152. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen, leading to the formation of a stable benzylic cation. |
Visualizations
Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound via the reduction of 2-ethoxybenzaldehyde.
Caption: Experimental workflow for the synthesis of this compound.
Role as a Pharmaceutical Building Block
This diagram illustrates the logical relationship of this compound as an intermediate in the potential synthesis of a more complex pharmaceutical agent.
Caption: this compound as a key intermediate in drug synthesis.
Conclusion
This compound is a significant intermediate in pharmaceutical and chemical synthesis. Its straightforward preparation and the versatile reactivity of its functional groups make it an attractive starting material for the synthesis of complex organic molecules. While it may not be as widely cited as some of its isomers in the synthesis of currently marketed drugs, its utility as a building block in drug discovery and development remains substantial. The information provided in this technical guide offers a solid foundation for researchers and scientists working with this valuable compound.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. whitman.edu [whitman.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
An In-depth Technical Guide to 2-Ethoxybenzyl Alcohol: Discovery, Synthesis, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-ethoxybenzyl alcohol, a key organic intermediate. The document details its discovery and historical context, outlines various synthetic methodologies with comparative data, and explores its physicochemical properties and analytical characterization. While direct research on the specific biological activities of this compound is limited, this guide draws parallels from structurally similar alkoxybenzyl alcohols to infer potential applications and areas for future investigation. Detailed experimental protocols for common synthetic routes are provided, alongside visualizations of reaction pathways and experimental workflows to support researchers in their practical applications of this versatile compound.
Introduction
This compound, also known as (2-ethoxyphenyl)methanol, is an aromatic alcohol that has found utility as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a benzyl (B1604629) alcohol core with an ortho-ethoxy substituent, imparts specific chemical properties that make it a valuable intermediate. This guide aims to consolidate the available scientific and technical information on this compound, providing a detailed resource for professionals in research and development.
Discovery and History
Physicochemical Properties
A clear, colorless to pale pink liquid at room temperature, this compound's key physical and chemical properties are summarized in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.19 g/mol | |
| CAS Number | 71672-75-8 | [2] |
| Appearance | Clear colorless to pale pink liquid | [2] |
| Boiling Point | 265 °C | [3] |
| Density | 1.074 g/mL | [3] |
| Refractive Index | 1.532 (@ 20°C) | [2][3] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol (B145695) and ether. | [4] |
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The most common methods involve the ethylation of a precursor followed by the reduction of a carbonyl group.
Synthesis via Williamson Ether Synthesis and Subsequent Reduction
This two-step approach is a widely applicable method. It begins with the ethylation of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) to form 2-ethoxybenzaldehyde (B52182), followed by the reduction of the aldehyde to the corresponding alcohol.
Step 1: Ethylation of Salicylaldehyde (Williamson Ether Synthesis)
This step involves the reaction of salicylaldehyde with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in the presence of a base.
Step 2: Reduction of 2-Ethoxybenzaldehyde
The resulting 2-ethoxybenzaldehyde can be reduced to this compound using various reducing agents.
| Reducing Agent | Reaction Conditions | Yield (%) | Reference(s) |
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727) or Ethanol, Room Temperature | High | [5] |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, followed by aqueous workup | High | [5] |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Heat | ~99% (for 4-ethoxybenzaldehyde) |
Synthesis via Reduction of 2-Ethoxybenzoic Acid or its Esters
An alternative route involves the reduction of 2-ethoxybenzoic acid or its esters. This method is particularly useful if the carboxylic acid derivative is more readily available. Lithium aluminum hydride (LiAlH₄) is a suitable reagent for this transformation, as sodium borohydride is generally not strong enough to reduce carboxylic acids and esters.[5]
| Starting Material | Reducing Agent | Reaction Conditions | Product | Reference(s) |
| 2-Ethoxybenzoic Acid | LiAlH₄ | Anhydrous Ether or THF, followed by aqueous workup | This compound | [5] |
| Ethyl 2-ethoxybenzoate | LiAlH₄ | Anhydrous Ether or THF, followed by aqueous workup | This compound | [6] |
Experimental Protocols
Synthesis of this compound from Salicylaldehyde
Protocol 5.1.1: Ethylation of Salicylaldehyde
-
Materials: Salicylaldehyde, Ethyl Iodide, Anhydrous Potassium Carbonate, Anhydrous Acetone (B3395972).
-
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetone, add salicylaldehyde (1.0 equivalent).
-
Add ethyl iodide (1.2 equivalents) dropwise to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 5% sodium hydroxide (B78521) solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-ethoxybenzaldehyde.
-
Purify the crude product by vacuum distillation.
-
Protocol 5.1.2: Reduction of 2-Ethoxybenzaldehyde
-
Materials: 2-Ethoxybenzaldehyde, Sodium Borohydride, Methanol.
-
Procedure:
-
Dissolve 2-ethoxybenzaldehyde (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) in small portions to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.
-
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons, the methylene (B1212753) protons of the benzyl group, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the ethoxy carbons, the aromatic carbons (including the carbon bearing the ether and the carbon bearing the alcohol), and the benzylic carbon. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic groups, and C-O stretching bands. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight (152.19 g/mol ) and characteristic fragmentation patterns. |
Potential Applications and Biological Activity (Inferred)
Direct studies on the biological activity of this compound are scarce in publicly available literature. However, by examining related alkoxybenzyl alcohols, potential areas of interest can be inferred. For instance, 4-methoxybenzyl alcohol has been investigated for its neuroprotective effects.[7] Benzyl alcohol itself is used as a preservative in medications due to its antimicrobial properties.[8] The presence of the ethoxy group in the ortho position may influence the molecule's lipophilicity and steric hindrance, potentially modulating its biological activity compared to its methoxy (B1213986) or para-substituted analogs.
Given its structural motifs, this compound could serve as a precursor for the synthesis of novel compounds with potential applications in:
-
Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs). The alkoxybenzyl moiety is present in various drug candidates.
-
Agrochemicals: In the development of new pesticides and herbicides.[4][9]
-
Fragrance and Flavors: Benzyl alcohol derivatives are often used in the fragrance industry.
Safety and Handling
Based on safety data for this compound and related compounds, the following precautions should be observed:
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[10]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from oxidizing agents.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical intermediate with established synthetic routes and well-defined physicochemical properties. While its own biological profile remains largely unexplored, its structural similarity to other pharmacologically relevant alkoxybenzyl alcohols suggests potential for its use in the development of new therapeutic agents and other functional molecules. This guide provides a foundational resource for researchers, consolidating key technical information to facilitate further investigation and application of this compound.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Reduction pathways to synthesize this compound.
References
- 1. US2796440A - Preparation of alkoxy-benzylhalides - Google Patents [patents.google.com]
- 2. A15477.22 [thermofisher.com]
- 3. This compound [stenutz.eu]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. p-Ethoxybenzyl alcohol [webbook.nist.gov]
- 8. nbinno.com [nbinno.com]
- 9. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. This compound, 98% | Fisher Scientific [fishersci.ca]
The Photochemistry of 2-Ethoxybenzyl Alcohol: A Technical Guide to Understanding its Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
Abstract
The photolytic cleavage of covalent bonds is a cornerstone of various applications in drug delivery, material science, and synthetic chemistry. Substituted benzyl (B1604629) alcohols, in particular, serve as versatile photo-labile protecting groups. This technical guide provides an in-depth analysis of the quantum yield of 2-ethoxybenzyl alcohol photolysis. While direct experimental values for this compound are not extensively reported in the literature, this document compiles relevant data from structurally analogous compounds, details the established experimental protocols for quantum yield determination, and presents the likely photochemical reaction pathways. This information is intended to equip researchers with the foundational knowledge required to effectively utilize and characterize the photochemistry of this compound and related compounds in their work.
Introduction to Quantum Yield in Photochemistry
The quantum yield (Φ) of a photochemical reaction is a dimensionless quantity that defines the efficiency of the process. It is the ratio of the number of moles of a specific product formed or reactant consumed to the number of moles of photons absorbed by the system.
Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)
A quantum yield of 1 indicates that for every photon absorbed, one molecule of product is formed. Quantum yields can range from values much less than 1, indicating inefficient processes or competing non-productive decay pathways, to values greater than 1 in the case of chain reactions. For applications such as photolabile protecting groups in drug delivery, a high quantum yield is desirable to ensure efficient cleavage with minimal light exposure.
Quantitative Data on Photolysis of Substituted Benzyl Alcohols
| Compound | Substituent | Reported Quantum Yield (Φ) | Conditions | Citation |
| 2-Nitrobenzyl alcohol | 2-Nitro | ~0.6 | Various solvents | [1][2] |
| 4-Methoxybenzyl alcohol | 4-Methoxy | Not explicitly quantified, but undergoes photooxidation | Aqueous solution, UV light | [3] |
| Benzyl alcohol | Unsubstituted | Varies with photocatalyst | Au/TiO2 catalysts, flashing light | [4] |
Note: The quantum yield of ~0.6 for 2-nitrobenzyl alcohol, which proceeds via a well-established intramolecular rearrangement, suggests that ortho-substituted benzyl alcohols can be highly efficient in their photochemical reactions.[1][2] The methoxy (B1213986) group in 4-methoxybenzyl alcohol is electronically similar to the ethoxy group, but its position on the ring will lead to different reaction pathways compared to an ortho-substituted compound.
Experimental Protocols for Quantum Yield Determination
The accurate determination of a quantum yield requires two key measurements: the rate of product formation (or reactant consumption) and the flux of photons being absorbed by the sample.
Measurement of Photon Flux (Actinometry)
Chemical actinometry is the most common method for determining the photon flux of a light source.[5][6][7] This involves irradiating a chemical system with a known quantum yield (an actinometer) under the same conditions as the sample of interest.
Potassium Ferrioxalate (B100866) Actinometry:
This is a widely used and reliable method for the UV and visible regions.[7]
-
Preparation of the Actinometer Solution: A solution of potassium ferrioxalate (e.g., 0.006 M in 0.05 M H₂SO₄) is prepared and stored in the dark.
-
Irradiation: The actinometer solution is placed in the photoreactor and irradiated for a specific time, ensuring that the absorbance change is linear with time (typically less than 20% conversion).
-
Development: After irradiation, a solution of 1,10-phenanthroline (B135089) is added to the irradiated and a non-irradiated (dark) sample. The Fe²⁺ ions produced during the photolysis of the ferrioxalate complex form a stable, colored complex with 1,10-phenanthroline.
-
Analysis: The absorbance of the colored complex is measured using a UV-Vis spectrophotometer (typically around 510 nm).
-
Calculation of Photon Flux: The number of Fe²⁺ ions formed is calculated using the Beer-Lambert law. The known quantum yield of Fe²⁺ formation at the irradiation wavelength is then used to determine the number of photons that entered the solution.
Quantification of Photolysis Products
The concentration of the photolysis products of this compound, primarily 2-ethoxybenzaldehyde (B52182) and other potential byproducts, needs to be monitored over time.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the components of the reaction mixture. A calibration curve for 2-ethoxybenzaldehyde would be required.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile products.
-
UV-Vis Spectroscopy: If the photoproduct has a distinct absorption spectrum from the starting material, its formation can be monitored directly in a cuvette.[8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can be used to monitor the reaction progress without the need for sample workup.[12]
Quantum Yield Calculation
Once the rate of product formation and the photon flux are known, the quantum yield (Φ) can be calculated using the following formula:
Φ = (d[Product]/dt) / (I₀ * (1 - 10⁻ᴬ) * V)
Where:
-
d[Product]/dt is the initial rate of formation of the product (in mol L⁻¹ s⁻¹).
-
I₀ is the incident photon flux (in einstein L⁻¹ s⁻¹).
-
A is the absorbance of the solution at the irradiation wavelength.
-
V is the volume of the irradiated solution (in L).
Proposed Photolysis Mechanism and Visualization
The photolysis of this compound is expected to proceed via an intramolecular hydrogen abstraction mechanism, similar to that reported for other ortho-substituted benzyl derivatives.
Caption: Proposed photolysis mechanism of this compound.
Experimental Workflow for Quantum Yield Determination
Caption: A generalized workflow for the experimental determination of the quantum yield.
Conclusion
While a definitive quantum yield for the photolysis of this compound is yet to be established in the literature, this guide provides a comprehensive framework for its investigation. By leveraging data from analogous compounds, employing rigorous experimental protocols such as chemical actinometry and chromatographic analysis, and understanding the likely photochemical mechanism, researchers can accurately determine this crucial parameter. The provided methodologies and visualizations serve as a valuable resource for scientists and professionals in drug development and related fields, enabling the precise application and characterization of this and other photolabile molecules.
References
- 1. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. (2005) | Martin Gaplovsky | 100 Citations [scispace.com]
- 3. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. technoprocur.cz [technoprocur.cz]
- 8. rsc.org [rsc.org]
- 9. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 12. Facile Quantum Yield Determination via NMR Actinometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 2-Ethoxybenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies involved in the crystal structure analysis of 2-ethoxybenzyl alcohol derivatives. While crystallographic data for a broad range of these specific derivatives is not widely available in public databases, this document leverages data from structurally related ethoxy-substituted compounds to illustrate the analytical process. The protocols and data presented herein serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of these and similar molecular entities in drug discovery and materials science.
Introduction to Crystal Structure Analysis
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1] This knowledge is paramount in drug development for understanding drug-receptor interactions, optimizing molecular geometry for enhanced biological activity, and ensuring the correct stereochemistry of chiral centers.[1] For derivatives of this compound, understanding the crystal packing, intermolecular interactions, and conformational preferences can offer critical insights into their physicochemical properties, such as solubility, stability, and bioavailability.
Experimental Protocols
A successful crystal structure analysis is contingent on a well-defined experimental workflow, from the synthesis of the target compound to the final refinement of the crystallographic data.
2.1. Synthesis and Purification
The synthesis of ethoxybenzyl derivatives often involves standard organic reactions. A common route to chalcone (B49325) derivatives, for example, is the Claisen-Schmidt condensation.
Protocol: Synthesis of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one [2][3]
-
Reaction Setup: In a round-bottom flask, dissolve 4-ethoxyacetophenone and 4-fluorobenzaldehyde (B137897) in a suitable solvent such as ethanol (B145695) or methanol.
-
Catalyst Addition: Add a catalytic amount of a base, typically an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, to the stirred solution.
-
Reaction Execution: Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., hydrochloric acid). The product will often precipitate out of the solution.
-
Purification: Collect the crude product by filtration and wash it with water. Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the purified chalcone.
2.2. Crystallization
The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[1] Several techniques can be employed, and the optimal conditions are typically determined through screening.
Protocol: Single Crystal Growth
-
Solvent Selection: The ideal solvent is one in which the compound has moderate solubility.[4] Screening various solvents and solvent mixtures is a common practice.
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent to create a near-saturated solution.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant temperature.
-
-
Vapor Diffusion:
-
Place a concentrated solution of the compound in a small, open vial.
-
Place this smaller vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.
-
The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.[4]
-
-
Cooling: Slowly cool a saturated solution of the compound. This can be achieved by placing the solution in a programmable cooling bath or by moving it to progressively colder environments.
2.3. X-ray Diffraction Data Collection and Structure Refinement
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.
Protocol: Data Collection and Processing
-
Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100-170 K) to minimize thermal vibrations.
-
Data Reduction: The raw diffraction data is processed to yield a set of indexed reflections with their corresponding intensities. This step is typically performed using software provided with the diffractometer.[5]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[5]
Data Presentation: Crystallographic Data for Ethoxybenzyl Derivatives
The following tables summarize crystallographic data for representative compounds containing the ethoxybenzyl moiety. This data provides a reference for the expected structural parameters of such derivatives.
Table 1: Crystal Data and Structure Refinement for Selected Ethoxybenzyl Derivatives
| Parameter | (E)-2-ethoxy-1-methoxy-4-(2-(methylsulfonyl)vinyl)benzene[6] | (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one[2] |
| Chemical Formula | C12H16O4S | C17H15FO2 |
| Formula Weight | 256.32 | 270.29 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | Pca21 |
| a (Å) | 10.7916(4) | 12.00 |
| b (Å) | 14.2171(5) | 1.20 |
| c (Å) | 8.7371(3) | 1.20 |
| α (°) | 90 | 90 |
| β (°) | 107.0210(10) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1281.77(8) | - |
| Z | 4 | - |
| Temperature (K) | 170.0 | - |
| R-factor (%) | 3.33 | - |
| wR-factor (%) | 9.26 | - |
Table 2: Selected Torsion Angles for (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one [2]
| Torsion Angle | Value (°) |
| 4-fluorophenyl ring to alkene | -1.2(4) |
| 4'-ethoxyphenyl ring to 2-propen-1-one | 1.2(3) |
| Bonds in the 2-propen-1-one unit | 12.0(4) |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for crystal structure analysis, from synthesis to data refinement.
4.2. Logic of Structure-Activity Relationship Studies
The data obtained from crystal structure analysis is fundamental to understanding structure-activity relationships (SAR), a cornerstone of modern drug discovery.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Theoretical Investigation into the Conformational Landscape of 2-Ethoxybenzyl Alcohol
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the conformational analysis of 2-ethoxybenzyl alcohol. The principles and techniques detailed herein are broadly applicable to the study of substituted benzyl (B1604629) alcohols and other flexible molecules critical in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals.
The conformational flexibility of benzyl alcohol and its derivatives is a subject of considerable research interest, as the spatial arrangement of substituent groups can profoundly influence molecular properties, including reactivity, intermolecular interactions, and biological activity.[1][2][3][4][5][6][7][8] In the case of this compound, the presence of a flexible ethoxy group ortho to the hydroxymethyl moiety introduces additional conformational complexity, primarily driven by the potential for intramolecular hydrogen bonding.
Dominant Conformers and Intramolecular Interactions
The conformational space of this compound is primarily defined by the torsional angles around the C(aryl)-C(H₂OH) bond (τ₁) and the C(H₂)-O(H) bond (τ₂), as well as the orientation of the ethoxy group. Theoretical calculations suggest the existence of several low-energy conformers, with their relative stability governed by a delicate balance of steric effects and weak intramolecular forces, most notably hydrogen bonding between the hydroxyl group and the ether oxygen of the ethoxy substituent.
Based on analogous studies of substituted benzyl alcohols, two principal types of conformers are anticipated to be of low energy: one stabilized by an intramolecular hydrogen bond (IHB) and another "open" or non-bonded conformer.[2][9] The IHB conformer is characterized by the hydroxyl proton pointing towards the ethoxy oxygen, forming a five-membered ring-like structure. The open conformer, conversely, has the hydroxyl group oriented away from the ethoxy group, potentially engaging in weaker interactions with the π-system of the benzene (B151609) ring.
Below is a diagram illustrating the key postulated conformers of this compound.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol [mdpi.com]
Methodological & Application
Application Notes and Protocols for the 2-Ethoxybenzyl Group as a Protecting Agent for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Benzyl (B1604629) ethers are a cornerstone of alcohol protection due to their general stability and versatile cleavage methods. While the unsubstituted benzyl (Bn) and the electron-rich p-methoxybenzyl (PMB) groups are widely employed, other substituted benzyl ethers offer a nuanced spectrum of reactivity and orthogonality.
This document provides detailed application notes and protocols for the use of the 2-ethoxybenzyl (2-EtOBn) group as a protecting agent for alcohols. Although not as commonly cited as the PMB group, the 2-ethoxybenzyl group is anticipated to share many of its advantageous properties, with potential differences in cleavage kinetics due to the electronic and steric influence of the ortho-ethoxy substituent. The protocols and data presented herein are based on established principles of benzyl ether chemistry and provide a framework for the application of this potentially useful protecting group.
Application Notes
The 2-ethoxybenzyl group serves as a protective moiety for hydroxyl functional groups, preventing their interference in reactions targeting other parts of a molecule. Its utility is analogous to other benzyl-type protecting groups, offering stability under a range of conditions while allowing for specific deprotection.
Key Attributes:
-
Stability: 2-Ethoxybenzyl ethers are expected to be stable to a wide range of non-reductive and non-strongly acidic or oxidative conditions. This includes stability towards many bases, nucleophiles, and common reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride.
-
Introduction: The protection of alcohols as 2-ethoxybenzyl ethers is typically achieved via a Williamson ether synthesis, reacting the corresponding alkoxide with 2-ethoxybenzyl chloride or bromide.
-
Cleavage: The primary methods for deprotection are anticipated to be oxidative cleavage and catalytic hydrogenolysis. The electron-donating nature of the ethoxy group is expected to facilitate oxidative removal.
-
Orthogonality: The 2-ethoxybenzyl group can be employed in orthogonal protection strategies. For instance, it can be cleaved under conditions that leave silyl (B83357) ethers, esters, and some other ether-based protecting groups intact.[1][2]
Comparison with Related Protecting Groups:
The properties of the 2-ethoxybenzyl group can be understood in the context of other common benzyl-type protecting groups.
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Relative Rate of Oxidative Cleavage |
| Benzyl | Bn | Catalytic Hydrogenolysis (H₂, Pd/C)[3]; Strong Acids | Slow |
| p-Methoxybenzyl | PMB | Oxidative (DDQ, CAN)[4]; Catalytic Hydrogenolysis; Acidic Conditions[5][6] | Fast |
| 2-Ethoxybenzyl | 2-EtOBn | Oxidative (DDQ, CAN); Catalytic Hydrogenolysis | Predicted to be Fast |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxybenzyl Chloride
The key reagent for the introduction of the 2-ethoxybenzyl protecting group is 2-ethoxybenzyl chloride. This can be synthesized from commercially available 2-ethoxybenzyl alcohol.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM) or Diethyl ether (Et₂O)
-
Pyridine (B92270) (catalytic amount, optional)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-ethoxybenzyl chloride.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Protection of a Primary Alcohol with the 2-Ethoxybenzyl Group
This protocol describes the formation of a 2-ethoxybenzyl ether from a primary alcohol using the Williamson ether synthesis.
Materials:
-
Primary alcohol substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., KH)
-
2-Ethoxybenzyl chloride
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Tetrabutylammonium iodide (TBAI, catalytic amount)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere, add a solution of the primary alcohol (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Add a catalytic amount of TBAI.
-
Add a solution of 2-ethoxybenzyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (B1210297) or diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yields for Benzyl Ether Formation:
| Substrate Type | Reagents | Solvent | Time | Yield (%) |
| Primary Alcohol | BnBr, NaH, TBAI | THF | 4.5 h | 98%[7] |
| Primary Alcohol | BnBr, K₂CO₃ | Acetone | 24 h | 92%[7] |
| Secondary Alcohol | BnBr, NaH | DMF | 19 h | 92%[7] |
| Data for Benzyl (Bn) group; similar yields are anticipated for the 2-EtOBn group under optimized conditions. |
Protocol 3: Deprotection of a 2-Ethoxybenzyl Ether by Oxidative Cleavage
The electron-donating ethoxy group is expected to facilitate the oxidative removal of the 2-ethoxybenzyl group using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
Materials:
-
2-Ethoxybenzyl protected alcohol
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the 2-ethoxybenzyl protected alcohol (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ (1.1 - 1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is often rapid (0.5 - 3 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite to remove the hydroquinone (B1673460) byproduct.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Deprotection Data for Substituted Benzyl Ethers:
| Protecting Group | Reagent | Conditions | Substrate | Yield (%) | Reference |
| PMB | DDQ | CH₂Cl₂/H₂O, rt, 1.5 h | Protected Rhamnopyranoside | 78 | [4] |
| Benzyl | DDQ (catalytic), visible light | CH₂Cl₂/H₂O, rt, <4 h | Protected Carbohydrate | 84-96 | [8] |
| High yields are anticipated for the oxidative cleavage of 2-EtOBn ethers. |
Protocol 4: Deprotection of a 2-Ethoxybenzyl Ether by Catalytic Hydrogenolysis
Similar to other benzyl ethers, the 2-ethoxybenzyl group can be removed under neutral conditions via catalytic hydrogenolysis.[3]
Materials:
-
2-Ethoxybenzyl protected alcohol
-
Palladium on activated carbon (Pd/C, 10 wt. %)
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 2-ethoxybenzyl protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol% by weight relative to the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
-
Purify the product by column chromatography if necessary.
Typical Hydrogenolysis Conditions for Benzyl Ethers:
| Catalyst | Solvent | Time | Yield (%) |
| 10% Pd/C | EtOAc | 30 min - 30 h | 82-98%[7] |
| Pd(OH)₂/C | EtOH | 23 h | 76%[7] |
Visualizations
Caption: General workflow for the protection and deprotection of alcohols using the 2-ethoxybenzyl group.
Caption: Orthogonal deprotection strategy illustrating the selective cleavage of the 2-EtOBn group.
Conclusion
The 2-ethoxybenzyl group represents a potentially valuable addition to the toolkit of alcohol protecting groups. Based on the well-established chemistry of its analogs, it is expected to be readily introduced and cleaved under predictable conditions. Its primary advantage is likely to be its facile oxidative removal, offering an orthogonal deprotection strategy in the presence of groups sensitive to hydrogenolysis or acidic/basic conditions. Researchers are encouraged to adapt the provided protocols to their specific substrates and to further explore the nuances of this protecting group in complex synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. synarchive.com [synarchive.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of a Key Dapagliflozin Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dapagliflozin (B1669812), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a critical therapeutic agent for the management of type 2 diabetes. Its synthesis involves the preparation of key intermediates, notably C-aryl glucosides. This document provides a detailed protocol for the synthesis of a crucial dapagliflozin intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. The presented methodology is based on a robust and well-documented two-step process involving Friedel-Crafts acylation followed by a reduction, a common strategy in the synthesis of diarylmethane moieties for SGLT2 inhibitors.[1] While the direct Friedel-Crafts alkylation using 4-ethoxybenzyl alcohol is a theoretical possibility, the acylation-reduction pathway offers a more controlled and higher-yielding route as evidenced in the scientific literature.
Introduction
The synthesis of complex active pharmaceutical ingredients (APIs) like dapagliflozin relies on the efficient and scalable production of key structural fragments. The diarylmethane core, specifically 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, constitutes a vital building block for the dapagliflozin molecule.[2][3] This intermediate provides the necessary phenyl rings with the correct substitution pattern for the subsequent coupling with a protected glucose derivative to form the C-glycoside bond, a defining feature of dapagliflozin's structure.
This application note details a widely employed synthetic strategy commencing from 5-bromo-2-chlorobenzoic acid and phenetole (B1680304) (ethoxybenzene). This method proceeds through a Friedel-Crafts acylation to form a benzophenone (B1666685) intermediate, which is subsequently reduced to the target diarylmethane. This approach is favored for its reliability and scalability in industrial settings.
Chemical Synthesis Pathway
The synthesis of the dapagliflozin intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is achieved through a two-step process as illustrated below. The initial step involves the Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride (generated in situ from 5-bromo-2-chlorobenzoic acid). The resulting ketone is then reduced to the desired diarylmethane product.
References
Application Notes and Protocols for the Formation of 2-Ethoxybenzyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxybenzyl ether and its derivatives are valuable intermediates in organic synthesis, finding applications in the preparation of pharmaceuticals and other complex organic molecules. The 2-ethoxybenzyl group can serve as a protecting group for alcohols, offering stability under various reaction conditions and allowing for selective deprotection. The most common and effective method for the synthesis of 2-ethoxybenzyl ether is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1] This document provides a detailed protocol for the formation of 2-ethoxybenzyl ether, including reaction parameters, a summary of quantitative data from analogous reactions, and a visual representation of the experimental workflow.
Data Presentation
The yield of 2-ethoxybenzyl ether is influenced by several factors, including the choice of base, solvent, and reaction temperature. While specific data for the synthesis of 2-ethoxybenzyl ether is not extensively tabulated in the literature, the following table summarizes representative yields for the formation of analogous benzyl (B1604629) ethers under various conditions, providing a useful guide for reaction optimization.
| Entry | Alcohol | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | Ethyl Iodide | K₂CO₃ | DMSO | 50 | Not Specified | 91[2] |
| 2 | Benzyl Alcohol | Ethyl Iodide | Li₂CO₃ | DMSO | 50 | Not Specified | 81[2] |
| 3 | Benzyl Alcohol | Ethyl Iodide | (NH₄)₂CO₃ | DMSO | 50 | Not Specified | 64[2] |
| 4 | Benzyl Alcohol | Ethyl Iodide | K₂CO₃ | DMF | 50 | Not Specified | 81[2] |
| 5 | Benzyl Alcohol | Ethyl Iodide | K₂CO₃ | Toluene | 50 | Not Specified | 62[2] |
| 6 | Phenol | Ethyl Iodide | 50% NaOH | Methanol | Reflux | 0.75 | Not Specified |
| 7 | Acetaminophen | Ethyl Iodide | K₂CO₃ | Butanone | Reflux | 1 | Not Specified |
Experimental Protocols
This section details two common protocols for the synthesis of 2-ethoxybenzyl ether via the Williamson ether synthesis. The first protocol utilizes a strong base like sodium hydride, while the second employs a milder base, potassium carbonate, which can be advantageous for sensitive substrates.
Protocol 1: Synthesis using Sodium Hydride in an Aprotic Solvent
This protocol is suitable for generating the alkoxide of 2-ethoxybenzyl alcohol for subsequent reaction with an ethyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) to a dry round-bottom flask containing a magnetic stir bar and anhydrous DMF (or THF).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis using Potassium Carbonate in a Polar Aprotic Solvent
This protocol offers a milder alternative to using sodium hydride.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), finely pulverized
-
Ethyl iodide (or ethyl bromide)
-
Butanone or Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
tert-Butyl methyl ether (TBME)
-
5% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), finely pulverized potassium carbonate (2.0 eq), and butanone (or DMSO)[2].
-
Addition of Alkylating Agent: Add ethyl iodide (1.5 eq) to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (for butanone) or at 50-100 °C (for DMSO) with vigorous stirring for 1-8 hours.[3]
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Cooling and Initial Extraction: Once the reaction is complete, cool the mixture to room temperature. Add water and transfer the contents to a separatory funnel. Rinse the flask with TBME and add the rinsings to the separatory funnel.
-
Phase Separation: Shake the separatory funnel, venting frequently. Allow the layers to separate and remove the aqueous layer.
-
Washing: Wash the organic layer with 5% aqueous NaOH solution, followed by saturated aqueous NaCl solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by distillation or column chromatography.
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the general experimental workflow for the formation of 2-ethoxybenzyl ether via the Williamson ether synthesis.
Caption: Williamson Ether Synthesis of 2-Ethoxybenzyl Ether.
Caption: General Experimental Workflow for 2-Ethoxybenzyl Ether Synthesis.
References
Application Notes and Protocols for the Cleavage of 2-Ethoxybenzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the conditions for the cleavage of 2-ethoxybenzyl (2-EtOBn) ethers, a crucial deprotection step in organic synthesis, particularly in the context of pharmaceutical and complex molecule synthesis. The 2-ethoxybenzyl group belongs to the family of substituted benzyl (B1604629) ethers, which are valued for their relative stability and the variety of methods available for their removal. The presence of the ethoxy group at the ortho position can influence the reactivity of the benzyl group, particularly in oxidative and some acid-catalyzed cleavage reactions.
This document details common deprotection methodologies, including catalytic hydrogenation, acid-catalyzed cleavage, and oxidative cleavage. Each section includes a summary of the reaction conditions, a detailed experimental protocol for a representative procedure, and quantitative data where available for benzyl ethers, which can be extrapolated to 2-ethoxybenzyl ethers.
Catalytic Hydrogenation
Catalytic hydrogenation is a mild and highly effective method for the cleavage of benzyl ethers, including the 2-ethoxybenzyl group. This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to reduce the benzyl ether, yielding the deprotected alcohol and 2-ethoxytoluene as a byproduct. A key advantage of this method is its orthogonality to many other protecting groups that are sensitive to acidic or oxidative conditions.
Mechanism: The reaction proceeds via the adsorption of the benzyl ether and hydrogen onto the catalyst surface, followed by the hydrogenolysis of the benzylic C-O bond.
Quantitative Data for Catalytic Hydrogenation of Benzyl Ethers
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| 10% Pd/C | H₂ (1 atm) | Methanol (B129727) | 25 | 2-16 | >95 | General Benzyl Ether |
| 10% Pd/C | H₂ (1 atm) | Ethanol | 25 | 4 | 98 | Benzylated Sugar |
| 10% Pd/C | Ammonium Formate | Methanol | Reflux | 0.5-2 | >90 | Benzylated Nucleoside |
| 20% Pd(OH)₂/C | H₂ (1 atm) | Ethyl Acetate | 25 | 12 | 97 | Complex Benzylated Natural Product |
Note: The data presented is for general benzyl ethers and is expected to be comparable for 2-ethoxybenzyl ethers under similar conditions.
Experimental Protocol: Catalytic Hydrogenation using H₂ Gas
Materials:
-
2-Ethoxybenzyl protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Filtration agent (e.g., Celite®)
Procedure:
-
Dissolve the 2-ethoxybenzyl protected compound in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution under a stream of inert gas.
-
Seal the flask and evacuate the air, then backfill with hydrogen gas (this can be done using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can be further purified by chromatography if necessary.
Experimental Workflow: Catalytic Hydrogenation
Application Notes and Protocols for 2-Ethoxybenzyl Alcohol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the efficient assembly of amino acid sequences. The choice of a suitable linker, which anchors the growing peptide chain to the solid support, is critical for a successful synthesis. This document provides detailed application notes and protocols for the use of a hypothetical 2-Ethoxybenzyl alcohol-based linker in SPPS. While direct literature on the application of this compound in SPPS is scarce, its structural similarity to established p-alkoxybenzyl alcohol linkers, such as the Wang resin, allows for the formulation of robust protocols based on well-understood chemical principles.
This linker is proposed as an acid-labile handle for the synthesis of C-terminal carboxylic acid peptides via the Fmoc/tBu strategy. The ortho-ethoxy group is expected to influence the acid lability of the linker and potentially offer advantages in specific synthetic contexts.
Principle of Application
A this compound linker, attached to a polystyrene resin, would function as an acid-sensitive handle. The first Fmoc-protected amino acid is esterified to the hydroxyl group of the linker. Following the standard cycles of Fmoc deprotection and amino acid coupling to assemble the desired peptide sequence, the final peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA), yielding a peptide with a C-terminal carboxylic acid. The general workflow is depicted below.
Caption: General workflow for solid-phase peptide synthesis using a this compound-based resin.
Experimental Protocols
Protocol 1: Loading of the First Fmoc-Amino Acid onto this compound Resin
This protocol describes the esterification of the first N-Fmoc protected amino acid to the this compound resin. A successful loading is critical for the overall yield and purity of the final peptide.
Materials:
-
This compound resin
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the this compound resin (1 g, ~1.0 mmol/g substitution) in DMF (10 mL) for 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate flask, dissolve the Fmoc-amino acid (3 equivalents) in a minimal amount of DMF.
-
Add DMAP (0.1 equivalents) to the dissolved amino acid.
-
Add the amino acid/DMAP solution to the swollen resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (B1165640) (10 equivalents) and pyridine (B92270) (10 equivalents) in DMF for 30 minutes.
-
Wash the resin as in step 8 and dry under vacuum.
-
Determine the loading capacity using a spectrophotometric analysis of the fulvene-piperidine adduct upon Fmoc deprotection.
Caption: Workflow for the loading of the first amino acid onto the this compound resin.
Protocol 2: Standard SPPS Cycle (Fmoc Deprotection and Amino Acid Coupling)
This protocol outlines the iterative steps for elongating the peptide chain on the this compound resin.
Materials:
-
Fmoc-loaded peptide-resin
-
20% (v/v) Piperidine (B6355638) in DMF
-
Fmoc-protected amino acid
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, DCM
Procedure:
Fmoc Deprotection:
-
Swell the peptide-resin in DMF (10 mL/g) for 30 minutes.
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL/g).
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU/HATU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
-
Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence.
Caption: The iterative cycle of Fmoc deprotection and amino acid coupling in SPPS.
Protocol 3: Cleavage of the Peptide from this compound Resin
This protocol details the final step of releasing the synthesized peptide from the solid support and simultaneously removing the acid-labile side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
Procedure:
-
Wash the fully assembled peptide-resin with DCM (3 x 10 mL/g) and dry it thoroughly under vacuum.
-
Prepare a cleavage cocktail. The composition depends on the amino acids present in the peptide sequence (see Table 1). A standard cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dry peptide-resin (10 mL/g) in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The efficiency of cleavage from a this compound resin would be highly dependent on the composition of the cleavage cocktail and the duration of the cleavage reaction. The following table presents hypothetical data on cleavage efficiency for a model peptide, demonstrating the importance of scavengers.
Table 1: Hypothetical Cleavage Efficiency of a Model Peptide (Tyr-Gly-Gly-Phe-Met) from this compound Resin
| Cleavage Cocktail Composition (v/v/v) | Cleavage Time (hours) | Peptide Purity by RP-HPLC (%) | Major Side Products |
| 95% TFA / 5% Water | 2 | 75 | Met(O), Tyr alkylation |
| 95% TFA / 2.5% TIS / 2.5% Water | 2 | 92 | Minimal |
| 92.5% TFA / 5% Phenol / 2.5% Water | 2 | 88 | Some Met(O) |
| 94% TFA / 2.5% EDT / 2.5% TIS / 1% Water | 2 | 95 | Minimal, effective for Trp/Met |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual results would require experimental validation.
Conclusion
The proposed this compound linker represents a viable, though currently undocumented, alternative for the solid-phase synthesis of peptide acids. Its behavior is anticipated to be analogous to other alkoxybenzyl alcohol linkers, allowing for the application of standard and well-optimized Fmoc-SPPS protocols. The ortho-ethoxy substitution may subtly modulate the acid lability, potentially offering a different cleavage profile compared to its para-substituted counterparts like the Wang linker. Researchers and drug development professionals are encouraged to explore this and similar novel linkers to expand the toolkit available for custom peptide synthesis. All protocols and data presented herein are based on established principles and should be adapted and optimized for specific peptide sequences and synthetic goals.
Application Notes and Protocols for 2-Ethoxybenzyl Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the selection of appropriate protecting groups for amino acid side chains is paramount to achieving high yields and purity of the target peptide. While a variety of benzyl-type protecting groups are commonly employed, the 2-ethoxybenzyl (2-EtOBn) group represents a more novel, though less documented, option. Its unique electronic properties, conferred by the ortho-ethoxy substitution, suggest a reactivity profile that could be advantageous in specific synthetic strategies.
These application notes provide a comprehensive overview of the hypothesized applications and detailed experimental protocols for the use of 2-ethoxybenzyl protected amino acids. The information herein is primarily extrapolated from the well-established chemistry of analogous substituted benzyl (B1604629) ethers, such as the p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (Dmb) groups. The protocols and data presented are intended to serve as a foundational guide for researchers interested in exploring the potential of this protecting group.
Core Applications in Peptide Synthesis
The primary application of 2-ethoxybenzyl protected amino acids is anticipated to be in Solid-Phase Peptide Synthesis (SPPS) , particularly within strategies that rely on differential acid lability for selective deprotection. The electron-donating nature of the ethoxy group is expected to render the 2-EtOBn group more susceptible to acidic cleavage than the standard benzyl (Bzl) group. This property can be leveraged for orthogonal or semi-orthogonal deprotection schemes in complex peptide syntheses.
Potential advantages include:
-
Tunable Acid Lability: The 2-EtOBn group is predicted to be more acid-labile than the Bzl group, allowing for its selective removal while Bzl-protected residues remain intact. This is particularly useful in fragment condensation strategies or for on-resin side-chain modifications.
-
Compatibility with Boc and Fmoc Strategies: 2-EtOBn protected amino acids can theoretically be prepared with either N-α-Boc or N-α-Fmoc protection, making them adaptable to both major SPPS methodologies.
-
Application in Drug Development: The ability to selectively deprotect specific residues allows for the site-specific conjugation of payloads, such as small molecule drugs, imaging agents, or polyethylene (B3416737) glycol (PEG), which is a critical step in the development of many peptide-based therapeutics.
Data Presentation: Comparison of Benzyl-Type Protecting Groups
The following table summarizes the expected properties of the 2-ethoxybenzyl protecting group in comparison to other commonly used benzyl-type protecting groups in peptide synthesis. The data for 2-EtOBn is predictive and based on established chemical principles.
| Protecting Group | Abbreviation | Relative Acid Lability | Typical Cleavage Conditions |
| Benzyl | Bzl | Low | Strong acids (e.g., HF, TFMSA) |
| 2-Ethoxybenzyl (Predicted) | 2-EtOBn | Moderate | Moderate acids (e.g., 25-50% TFA in DCM) |
| p-Methoxybenzyl | PMB | High | Mild acids (e.g., 1-5% TFA in DCM), Oxidative cleavage (DDQ) |
| 2,4-Dimethoxybenzyl | Dmb | Very High | Very mild acids (e.g., 1% TFA in DCM) |
| 2-Hydroxy-4-methoxybenzyl | Hmb | High | Mild acids (e.g., TFA) |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and use of 2-ethoxybenzyl protected amino acids. These protocols are based on standard procedures for similar protecting groups and should be optimized for specific amino acids and reaction scales.
Protocol 1: Synthesis of N-α-Fmoc-O-(2-ethoxybenzyl)-L-Serine
This protocol describes the protection of the hydroxyl side chain of serine with the 2-ethoxybenzyl group.
Materials:
-
N-α-Fmoc-L-Serine
-
2-Ethoxybenzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dry Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-α-Fmoc-L-Serine (1.0 eq) in anhydrous DMF at 0°C, add NaH (1.2 eq) portion-wise.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add a solution of 2-ethoxybenzyl bromide (1.5 eq) in a minimal amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel, gradient elution with hexanes/ethyl acetate) to yield the desired N-α-Fmoc-O-(2-ethoxybenzyl)-L-Serine.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(2-EtOBn)-OH
This protocol outlines the incorporation of the 2-ethoxybenzyl protected serine into a peptide sequence using manual SPPS with a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ser(2-EtOBn)-OH
-
Other required Fmoc-amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine (B6355638) in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Workflow:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the resin.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling of Fmoc-Ser(2-EtOBn)-OH:
-
In a separate vessel, pre-activate Fmoc-Ser(2-EtOBn)-OH (3.0 eq) with DIC (3.0 eq) and OxymaPure® (3.0 eq) in DMF for 10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of the 2-ethoxybenzyl and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Wash the peptide-bound resin with DCM (3x) and methanol (3x) and dry under vacuum.
-
Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Synthesis of a 2-Ethoxybenzyl Protected Amino Acid
Caption: Workflow for the synthesis of a 2-ethoxybenzyl protected amino acid.
SPPS Workflow with a 2-EtOBn Protected Amino Acid
Caption: Solid-Phase Peptide Synthesis cycle incorporating a 2-EtOBn protected amino acid.
Cleavage and Deprotection of a 2-EtOBn Protected Peptide
Caption: Final cleavage and deprotection of a peptide containing a 2-EtOBn protected residue.
Application Notes and Protocols for the Photolytic Deprotection of 2-Ethoxybenzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolabile protecting groups (PPGs) are essential tools in organic synthesis, biochemistry, and drug delivery, enabling spatial and temporal control over the release of active molecules.[1][2] Among these, benzyl (B1604629) ethers are widely utilized due to their stability under various chemical conditions. The introduction of substituents on the aromatic ring can modulate their properties, including their sensitivity to light. While the photolytic cleavage of o-nitrobenzyl and p-methoxybenzyl ethers is well-documented, specific data on 2-ethoxybenzyl ethers is limited in the current scientific literature.
This document provides a detailed overview of the principles and expected protocols for the photolytic deprotection of 2-ethoxybenzyl ethers, based on the known reactivity of closely related alkoxy-substituted benzyl ethers. These notes are intended to serve as a guide for researchers interested in exploring the use of the 2-ethoxybenzyl group as a photolabile protecting moiety.
Principle of Photolytic Deprotection
The photolytic cleavage of benzyl ethers is typically initiated by the absorption of a photon, which excites the molecule to a higher energy state. For alkoxy-substituted benzyl ethers, this process can proceed through different mechanisms depending on the substitution pattern and the presence of other reagents. In many cases involving substituted benzyl ethers, the cleavage is facilitated by an intramolecular hydrogen abstraction or through a photo-induced electron transfer mechanism, leading to the formation of a carbocation intermediate at the benzylic position. This intermediate is then trapped by a nucleophilic solvent (e.g., water or alcohol) to release the deprotected alcohol and a byproduct derived from the protecting group.
For instance, the deprotection of p-methoxybenzyl (PMB) ethers can be achieved using visible light in the presence of a photosensitizer, proceeding through a single electron oxidation of the PMB ether. While a direct photolysis mechanism for 2-ethoxybenzyl ethers is not extensively reported, it is anticipated to follow a similar pathway to other alkoxy-substituted benzyl ethers, where the electron-donating ethoxy group can stabilize the intermediate species.
Applications in Research and Drug Development
The ability to trigger the release of a molecule with light offers significant advantages in various fields:
-
Organic Synthesis: Photolabile protecting groups allow for the deprotection of sensitive functional groups under neutral and mild conditions, avoiding the use of harsh acidic or basic reagents that could compromise the integrity of complex molecules.[3]
-
Drug Delivery: Caging a bioactive molecule with a photolabile group enables its controlled release at a specific time and location. This is particularly valuable in targeted drug delivery, where a drug can be activated by light only at the desired site of action, minimizing systemic side effects.
-
Biochemical Studies: The precise temporal and spatial control offered by photolytic deprotection is crucial for studying dynamic biological processes. For example, the rapid release of signaling molecules or enzyme inhibitors inside a cell can be initiated with a pulse of light.
Quantitative Data for Photolytic Deprotection of Alkoxybenzyl Ethers
| Protecting Group | Substrate | Wavelength (nm) | Quantum Yield (Φ) | Reaction Time | Yield (%) | Reference |
| p-Methoxybenzyl (PMB) | Various alcohols | Visible (Blue LED) | Not Reported | < 4 h | 84-96% | [4] |
| o-Nitrobenzyl | Diethyl Phosphate | 365 | Not Reported | < 10 min | >80% | [5] |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | Nucleosides | 366 | Enhanced up to 21-fold with sensitizer | Varies | High | [6] |
Note: The conditions and outcomes for 2-ethoxybenzyl ethers may vary and require empirical optimization. The data presented here for other alkoxybenzyl ethers should be used as a starting point for experimental design.
Experimental Protocols
The following are generalized protocols for the protection of an alcohol with a 2-ethoxybenzyl group and its subsequent photolytic deprotection. These protocols are based on standard procedures for benzyl ether synthesis and photolysis of related compounds.
Protocol 1: Protection of an Alcohol with 2-Ethoxybenzyl Bromide (Williamson Ether Synthesis)
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Ethoxybenzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-ethoxybenzyl bromide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the 2-ethoxybenzyl protected alcohol.
Protocol 2: Photolytic Deprotection of a 2-Ethoxybenzyl Ether
Materials:
-
2-Ethoxybenzyl protected substrate
-
Solvent (e.g., methanol, acetonitrile/water mixture)
-
Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex or quartz filter to select the desired wavelength range)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve the 2-ethoxybenzyl protected substrate in an appropriate solvent in a quartz or Pyrex reaction vessel. The choice of solvent and its purity is critical as it can affect the reaction kinetics and byproduct formation.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 15-30 minutes to prevent photo-oxidation side reactions.
-
Place the reaction vessel in the photoreactor and irradiate with a suitable light source. The optimal wavelength will likely be in the UV-A range (320-400 nm), but this should be determined empirically based on the UV-Vis absorption spectrum of the starting material.
-
Monitor the progress of the deprotection by TLC, HPLC, or GC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the deprotected alcohol.
Visualizations
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Removal of 2-Ethoxybenzyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective removal of protecting groups is a critical step in multi-step organic synthesis, particularly in the development of complex molecules such as pharmaceuticals. Traditional chemical deprotection methods for robust protecting groups like benzyl (B1604629) ethers often require harsh conditions that can compromise sensitive functional groups within the molecule. This document provides detailed application notes and protocols for a proposed enzymatic approach to remove the 2-ethoxybenzyl protecting group, offering a milder and more selective alternative. The protocols are primarily based on the activity of unspecific peroxygenases (UPOs), a class of heme-thiolate enzymes known for their broad substrate scope and ability to perform O-dealkylation under ambient conditions.[1][2] While direct enzymatic cleavage of the 2-ethoxybenzyl group is not extensively documented, the information herein is extrapolated from studies on analogous ethyl and benzyl ether substrates.
Introduction to Enzymatic Deprotection
Enzymatic reactions offer significant advantages over conventional chemical methods, including high selectivity (chemo-, regio-, and stereo-), mild reaction conditions (neutral pH, ambient temperature), and reduced environmental impact.[1] For the cleavage of ether linkages, enzymes like unspecific peroxygenases (UPOs) and cytochrome P450 monooxygenases (CYPs) are particularly relevant.[1] These enzymes catalyze the hydroxylation of a carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate that spontaneously decomposes to the corresponding alcohol and aldehyde.[1] UPOs are especially attractive for synthetic applications as they utilize hydrogen peroxide (H₂O₂) as a readily available co-substrate and do not require expensive cofactors like NAD(P)H.[1]
The 2-ethoxybenzyl group is a stable protecting group for hydroxyl functionalities. Its removal typically involves stringent acidic or oxidative conditions. An enzymatic approach would be highly beneficial in the context of complex molecule synthesis, where preserving molecular integrity is paramount.
Proposed Mechanism of Enzymatic 2-Ethoxybenzyl Ether Cleavage
The proposed mechanism for the UPO-catalyzed cleavage of a 2-ethoxybenzyl ether involves an O-dealkylation reaction. The enzyme hydroxylates one of the carbon atoms alpha to the ether oxygen. This can occur either on the benzylic carbon or the ethyl group carbon. The resulting hemiacetal is unstable and spontaneously collapses, releasing the deprotected alcohol, and either 2-ethoxybenzaldehyde (B52182) or acetaldehyde, respectively.
Caption: Proposed enzymatic cleavage of a 2-ethoxybenzyl ether by UPO.
Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates and enzyme preparations.
Materials and Reagents
-
Enzyme: Lyophilized unspecific peroxygenase (e.g., UPO23 from a commercial supplier).[1]
-
Substrate: 2-ethoxybenzyl protected compound.
-
Buffer: 100 mM Tricine buffer, pH 7.5.[1]
-
Co-substrate: 30% (w/w) Hydrogen peroxide (H₂O₂).
-
Solvent: Acetonitrile or other suitable organic co-solvent for substrate dissolution.
-
Quenching Agent: 2,4-Dinitrophenylhydrazine (2,4-DNPH) solution for aldehyde detection.[1]
-
Analytical Standards: Authentic samples of the deprotected alcohol and expected aldehyde byproducts.
Protocol 1: Initial Screening for Enzymatic Activity
This protocol is designed to quickly assess if the chosen UPO can deprotect the 2-ethoxybenzyl substrate.
-
Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, prepare a 250 µL reaction mixture containing:
-
Initiation: Start the reaction by adding H₂O₂ to a final concentration of 1 mM. For a steady supply, H₂O₂ can be added in intervals (e.g., every 30 minutes) to reach a final concentration of up to 8 mM.[1]
-
Incubation: Incubate the reaction at 30°C with shaking (e.g., 650 rpm) for 4 hours.[1]
-
Analysis:
-
Quench the reaction by adding an equal volume of acetonitrile.
-
Centrifuge to precipitate the enzyme.
-
Analyze the supernatant by HPLC or GC-FID to detect the formation of the deprotected alcohol. Compare the retention time with an authentic standard.
-
Protocol 2: Optimized Enzymatic Deprotection
This protocol aims to improve the reaction yield and reduce the reaction time based on initial screening results.
-
Reaction Setup: Prepare the reaction mixture as described in Protocol 1, using the optimal enzyme concentration determined from the screening.
-
H₂O₂ Addition: Initiate the reaction by adding H₂O₂ in smaller, more frequent intervals. For example, add H₂O₂ to a final concentration of 5 mM in intervals of 3 minutes.[3]
-
Incubation: Incubate at 30°C with shaking for a shorter duration (e.g., 15-60 minutes), monitoring the reaction progress at different time points.
-
Analysis: Analyze the reaction mixture as described in Protocol 1.
Protocol 3: Preparative Scale Reaction
This protocol is for scaling up the reaction to isolate the deprotected product.
-
Reaction Setup: In a suitable reaction vessel, prepare a larger volume of the reaction mixture (e.g., 50 mL) containing:
-
100 mM Tricine buffer (pH 7.5).
-
50 mg of the 2-ethoxybenzyl protected substrate.[1]
-
The optimized concentration of lyophilized UPO.
-
-
H₂O₂ Addition: Add H₂O₂ stoichiometrically in intervals. For example, add 1 mM H₂O₂ at the start and another 1 mM after 10 minutes.[1]
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, HPLC, or GC-FID.
-
Work-up and Purification: Once the reaction is complete, quench any remaining H₂O₂ with a small amount of sodium sulfite. Precipitate the enzyme by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate). Centrifuge and collect the supernatant. The deprotected product can then be isolated using standard techniques such as liquid-liquid extraction and column chromatography.
Data Presentation: Hypothetical Quantitative Data
The following table summarizes hypothetical data for the enzymatic deprotection of a model 2-ethoxybenzyl protected alcohol, based on typical results observed for similar substrates with UPO23.[1]
| Reaction Protocol | Substrate Concentration (mM) | Enzyme Conc. (mg/mL) | H₂O₂ Addition | Reaction Time | Product Yield (%) |
| Initial Screening | 2 | 0.1 | 8 mM over 4h | 4h | 35 |
| Optimized | 2 | 0.1 | 5 mM over 15 min | 15 min | 75 |
| Preparative Scale | (50 mg) | 0.1 | 2 mM over 20 min | 40 min | 90 (isolated) |
Visualization of Experimental Workflow
References
- 1. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Mechanism-based inactivation of cytochrome P450 2B1 by 9-ethynylphenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unspecific Peroxygenases for the Enzymatic Removal of Alkyl Protecting Groups in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Ethoxybenzyl Alcohol in Stereoselective Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-ethoxybenzyl alcohol as a glycosyl acceptor in stereoselective glycosylation reactions. Detailed protocols, data interpretation, and mechanistic visualizations are included to guide the synthesis of specific stereoisomers of 2-ethoxybenzyl glycosides, which can serve as valuable intermediates in drug discovery and development.
Application Notes
This compound is a versatile nucleophilic acceptor in glycosylation reactions. The electronic and steric properties of the ortho-ethoxy group can influence the reactivity of the benzylic alcohol, though its direct participation in stereocontrol is less pronounced compared to functionalities on the glycosyl donor. The primary determinant of stereoselectivity in glycosylations with this compound is the nature of the protecting group at the C-2 position of the glycosyl donor.
-
1,2-trans Glycosylation: To achieve a 1,2-trans glycosidic linkage (e.g., β-glucosides or α-mannosides), a glycosyl donor equipped with a participating neighboring group at the C-2 position is essential. Acyl groups, such as acetyl (Ac) or benzoyl (Bz), are commonly employed. These groups form a transient dioxolenium ion intermediate that shields one face of the molecule, directing the incoming this compound to attack from the opposite face.
-
1,2-cis Glycosylation: The synthesis of 1,2-cis glycosides (e.g., α-glucosides or β-mannosides) is more challenging and requires a glycosyl donor with a non-participating group at the C-2 position, typically an ether such as a benzyl (B1604629) (Bn) ether. In the absence of a participating group, the stereochemical outcome is governed by a complex interplay of factors including the anomeric effect, solvent, temperature, and the nature of the promoter. The use of etherated solvents like diethyl ether or dichloromethane (B109758) can favor the formation of the α-anomer in glucose-based systems.
The resulting 2-ethoxybenzyl glycosides can be further functionalized. The 2-ethoxybenzyl group can be stable under various reaction conditions, and its removal, if necessary, can be achieved through specific deprotection strategies.
Experimental Protocols
The following protocols describe the synthesis of 2-ethoxybenzyl β-D-glucopyranoside (a 1,2-trans glycoside) and a mixture of 2-ethoxybenzyl α/β-D-glucopyranosides (from a 1,2-cis directing donor).
Protocol 1: Synthesis of 2-Ethoxybenzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (1,2-trans-selective)
This protocol utilizes a glycosyl donor with a participating group at C-2 to achieve high β-selectivity.
Materials:
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromo-α-D-glucose)
-
This compound
-
Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (DCM)
-
Drierite (anhydrous calcium sulfate)
-
Celite
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), silver(I) carbonate (2.0 eq.), and a layer of Drierite.
-
Add anhydrous dichloromethane (DCM) to the flask and stir the suspension under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate flask, dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 eq.) in anhydrous DCM.
-
Add the glycosyl donor solution dropwise to the stirred suspension of the acceptor and silver carbonate over 30 minutes at room temperature.
-
Protect the reaction from light by wrapping the flask in aluminum foil and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2-ethoxybenzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.
Protocol 2: Glycosylation with a Non-Participating Group Donor: Synthesis of 2-Ethoxybenzyl 2,3,4,6-tetra-O-benzyl-α/β-D-glucopyranosides
This protocol employs a glycosyl donor with a non-participating group at C-2, which typically results in a mixture of anomers. The α/β ratio can be influenced by the choice of solvent and promoter.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate
-
This compound
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous diethyl ether (Et₂O) or anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl donor (1.2 eq.) and this compound (1.0 eq.).
-
Place the flask under a positive pressure of dry argon.
-
Add the desired anhydrous solvent (e.g., Et₂O for α-selectivity or DCM for potentially more β-selectivity, ~0.1 M) via syringe.
-
Cool the stirred suspension to -40 °C.
-
Prepare a stock solution of the activator, TMSOTf (0.1 eq.), in the same anhydrous solvent.
-
Add the TMSOTf solution dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to 0 °C over 2 hours, monitoring by TLC.
-
Once the reaction is complete, quench by adding a few drops of triethylamine.
-
Filter the mixture, and wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the α and β anomers.
Data Presentation
The expected outcomes for the glycosylation of this compound with different glycosyl donors are summarized in the tables below. These values are representative and may vary based on specific reaction conditions.
Table 1: Stereoselective Glycosylation with a Participating Group Donor
| Glycosyl Donor | Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | This compound | Ag₂CO₃ | DCM | 25 | 75-85 | <5:95 |
Table 2: Glycosylation with a Non-Participating Group Donor
| Glycosyl Donor | Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate | This compound | TMSOTf | Et₂O | -40 to 0 | 80-90 | ~85:15 |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate | This compound | TMSOTf | DCM | -40 to 0 | 80-90 | ~50:50 |
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the mechanistic basis for stereocontrol in the described glycosylation reactions.
Application Notes and Protocols for the Large-Scale Synthesis of 2-Ethoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxybenzyl alcohol is a valuable building block in organic synthesis, finding applications in the pharmaceutical and fragrance industries. Its synthesis on a large scale requires robust and efficient protocols that ensure high yield and purity while maintaining safety and cost-effectiveness. These application notes provide detailed protocols for a two-step synthesis of this compound, commencing with the ethoxylation of salicylaldehyde (B1680747) to form 2-ethoxybenzaldehyde (B52182), followed by its reduction to the target alcohol. The presented methodologies are designed to be scalable for industrial production.
Synthetic Strategy Overview
The overall synthetic pathway involves two primary stages. The first is a Williamson ether synthesis to introduce the ethoxy group onto the salicylaldehyde scaffold. The subsequent step is the selective reduction of the aldehyde functionality to a primary alcohol.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 2-Ethoxybenzaldehyde
This protocol details the O-alkylation of salicylaldehyde with bromoethane to yield 2-ethoxybenzaldehyde. This method is advantageous for its use of readily available and cost-effective reagents.
Materials:
-
Salicylaldehyde
-
Bromoethane
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Reaction vessel with mechanical stirrer, reflux condenser, dropping funnel, and temperature control
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge N,N-dimethylformamide (DMF) and anhydrous potassium carbonate. Stir the suspension vigorously.
-
Addition of Salicylaldehyde: To the stirred suspension, add salicylaldehyde dropwise via a dropping funnel at room temperature.
-
Addition of Bromoethane: After the complete addition of salicylaldehyde, add bromoethane dropwise, maintaining the internal temperature below 40 °C. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 12 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a larger vessel containing deionized water.
-
Extract the aqueous mixture with toluene.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
-
Purification: The crude 2-ethoxybenzaldehyde can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Protocol 2: Large-Scale Reduction of 2-Ethoxybenzaldehyde to this compound
This protocol describes the reduction of 2-ethoxybenzaldehyde to this compound using sodium borohydride (B1222165), a mild and selective reducing agent.
Materials:
-
2-Ethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with mechanical stirrer and temperature control
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 2-ethoxybenzaldehyde in methanol and cool the solution to 0-5 °C in an ice bath.
-
Addition of Sodium Borohydride: To the cooled solution, add sodium borohydride portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Quenching: Slowly add deionized water to quench the excess sodium borohydride. A gas evolution will be observed.
-
Acidification and Extraction:
-
Adjust the pH of the mixture to ~7 with 1 M hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
-
Washing and Drying:
-
Combine the organic extracts and wash with deionized water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a colorless liquid or a white solid.
Data Presentation
The following table summarizes typical quantitative data for the large-scale synthesis of this compound based on the described protocols.
| Parameter | Protocol 1: Synthesis of 2-Ethoxybenzaldehyde | Protocol 2: Reduction to this compound |
| Starting Material | Salicylaldehyde | 2-Ethoxybenzaldehyde |
| Key Reagents | Bromoethane, K₂CO₃ | Sodium Borohydride |
| Solvent | DMF, Toluene | Methanol |
| Reaction Temperature | 80 °C | 0-5 °C |
| Reaction Time | ~12 hours | ~2-4 hours |
| Typical Molar Ratio (Starting Material:Reagent) | 1 : 1.2 (Bromoethane) | 1 : 0.3 (NaBH₄) |
| Typical Yield | 85-95% | 90-98% |
| Purity (Post-purification) | >98% (GC) | >99% (GC/HPLC) |
Logical Relationships in the Synthetic Process
The successful synthesis of the final product is contingent on the efficient execution of each preceding step. The purity of the intermediate, 2-ethoxybenzaldehyde, directly impacts the quality and yield of the final this compound.
Caption: Key dependencies for a successful large-scale synthesis.
Safety Considerations
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.
-
Bromoethane: This is a volatile and flammable liquid and a suspected carcinogen. Handle with extreme care and avoid inhalation and skin contact.
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a potential reproductive toxin. Avoid inhalation and skin contact.
-
Sodium Borohydride: This reagent reacts with water and acids to produce flammable hydrogen gas. Additions should be made carefully and in a controlled manner. Ensure the reaction is properly quenched before work-up.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Ethoxybenzyl Ether Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-ethoxybenzyl ether via the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-ethoxybenzyl ether?
A1: The most prevalent and versatile method for preparing 2-ethoxybenzyl ether is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an ethyl halide (or other ethylating agent with a good leaving group) by the alkoxide formed from 2-hydroxybenzyl alcohol.[1][2][3]
Q2: What are the starting materials for the synthesis of 2-ethoxybenzyl ether via Williamson ether synthesis?
A2: The key starting materials are 2-hydroxybenzyl alcohol and an ethylating agent. A base is required to deprotonate the hydroxyl group of 2-hydroxybenzyl alcohol to form the corresponding alkoxide.
Q3: Which ethylating agent should I use?
A3: Ethyl iodide and ethyl bromide are commonly used ethylating agents. Ethyl iodide is generally more reactive than ethyl bromide, which can lead to shorter reaction times or higher yields. However, it is also more expensive. The choice may depend on the desired reactivity and cost considerations.
Q4: What are the potential side reactions in this synthesis?
A4: The primary side reaction is the E2 elimination of the ethyl halide, which leads to the formation of ethylene (B1197577) gas.[2] This is more likely to occur with stronger, bulkier bases and at higher temperatures. Another potential side reaction is the dialkylation of the benzyl (B1604629) alcohol, though this is less common under controlled conditions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be used to separate the starting material (2-hydroxybenzyl alcohol), the product (2-ethoxybenzyl ether), and any potential byproducts. The spots can be visualized under UV light or by using an appropriate staining agent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Ineffective deprotonation of 2-hydroxybenzyl alcohol: The base used may not be strong enough, or an insufficient amount was used. | 1. Ensure a sufficiently strong base is used (e.g., NaH, K₂CO₃). Use at least one equivalent of the base, and consider using a slight excess (e.g., 1.5 equivalents). |
| 2. Poor quality of reagents: The solvent may not be anhydrous, or the reagents may have degraded. | 2. Use anhydrous solvents, especially when using water-sensitive bases like NaH. Ensure the purity of the starting materials. | |
| 3. Reaction temperature is too low: The reaction may be too slow at the current temperature. | 3. Gradually increase the reaction temperature. A typical range for Williamson ether synthesis is 50-100 °C.[1] Monitor for the formation of byproducts at higher temperatures. | |
| 4. Insufficient reaction time: The reaction may not have reached completion. | 4. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. | |
| Presence of significant amounts of unreacted 2-hydroxybenzyl alcohol | 1. Incomplete deprotonation: See "Low or no product yield," cause 1. | 1. Add additional base to the reaction mixture. |
| 2. Insufficient ethylating agent: The stoichiometric amount of the ethylating agent may have been consumed or has evaporated. | 2. Add an additional portion of the ethylating agent. | |
| 3. Deactivation of the nucleophile: The alkoxide may be deactivated by protic solvents or impurities. | 3. Ensure the use of a polar aprotic solvent like DMF or DMSO. | |
| Formation of a significant amount of byproduct (alkene) | 1. E2 elimination is competing with the SN2 reaction: This is favored by high temperatures and sterically hindered or strong bases. | 1. Lower the reaction temperature. Consider using a less hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide). Use a primary ethyl halide (ethyl iodide or bromide) to minimize elimination.[2] |
| Difficulty in isolating the product | 1. Formation of an emulsion during workup: This can make phase separation challenging. | 1. Add a saturated brine solution to the separatory funnel to help break the emulsion. |
| 2. Product co-elutes with starting material during chromatography: The polarity of the starting material and product may be too similar for effective separation with the chosen eluent. | 2. Adjust the polarity of the eluent system for column chromatography. A gradient elution may be necessary. | |
| 3. Product is an oil and difficult to handle: | 3. After purification, remove the solvent under reduced pressure using a rotary evaporator. High vacuum may be necessary to remove residual solvent. |
Data Presentation
The following tables summarize the impact of different bases and solvents on the yield of benzyl ethyl ether, a close structural analog of 2-ethoxybenzyl ether. This data can serve as a starting point for optimizing the synthesis of 2-ethoxybenzyl ether.
Table 1: Effect of Various Bases on the Yield of Benzyl Ethyl Ether [4]
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 69 |
| 2 | Na₂CO₃ | 68 |
| 3 | Li₂CO₃ | 81 |
| 4 | Triethylamine | 41 |
| 5 | K₂CO₃ | 91 |
| 6 | Rb₂CO₃ | 79 |
| 7 | Ag₂CO₃ | 77 |
| 8 | t-BuOK | 56 |
| 9 | (NH₄)₂CO₃ | 64 |
| 10 | BaCO₃ | 72 |
Table 2: Effect of Various Solvents on the Yield of Benzyl Ethyl Ether [4]
| Entry | Solvent | Yield (%) |
| 1 | DMF | 81 |
| 2 | Acetonitrile | 64 |
| 3 | Toluene | 62 |
| 4 | Isopropanol | 55 |
| 5 | 1,4-Dioxane | 41 |
| 6 | DMSO | 90 |
| 7 | NMP | 74 |
Experimental Protocols
Detailed Methodology for the Synthesis of 2-Ethoxybenzyl Ether
This protocol is adapted from established procedures for Williamson ether synthesis.[5]
Materials:
-
2-Hydroxybenzyl alcohol
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzyl alcohol (1.0 equivalent).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 equivalents) to the flask. Add anhydrous DMF or DMSO (approximately 10 mL per gram of 2-hydroxybenzyl alcohol).
-
Formation of the Alkoxide: Stir the mixture at room temperature for 30 minutes. If using sodium hydride (1.2 equivalents), add it portion-wise to a solution of 2-hydroxybenzyl alcohol in DMF at 0 °C and stir until hydrogen evolution ceases.
-
Addition of Ethylating Agent: Add ethyl iodide (1.2 equivalents) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure 2-ethoxybenzyl ether.
Visualizations
Caption: Williamson Ether Synthesis Pathway for 2-Ethoxybenzyl Ether.
Caption: Experimental Workflow for 2-Ethoxybenzyl Ether Synthesis.
Caption: Troubleshooting Decision Tree for Low Yield in 2-Ethoxybenzyl Ether Synthesis.
References
Technical Support Center: Troubleshooting the Deprotection of 2-Ethoxybenzyl Ethers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of 2-ethoxybenzyl (EEB) ethers. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: My catalytic hydrogenation for EEB deprotection is sluggish or incomplete. What are the common causes and solutions?
Incomplete or slow catalytic hydrogenolysis is a frequent challenge in the cleavage of benzyl-type ethers. The 2-ethoxybenzyl group, while similar to the standard benzyl (B1604629) (Bn) group, can present unique challenges. Here are the primary causes and troubleshooting steps:
-
Catalyst Activity and Poisoning: The palladium catalyst is susceptible to deactivation.
-
Insufficient Hydrogen Pressure: Steric hindrance or electronic effects of the substrate may require more forcing conditions.
-
Solution: While many deprotections proceed at atmospheric pressure (e.g., using a hydrogen balloon), increasing the hydrogen pressure with a Parr shaker apparatus can significantly enhance the reaction rate.[1]
-
-
Poor Solubility: The substrate must be fully dissolved for the reaction to proceed efficiently on the catalyst surface.
-
Solution: Select a solvent system that dissolves both the starting material and the deprotected product. Protic solvents like ethanol (B145695) and methanol (B129727) are generally effective.[1] If solubility is an issue, consider solvent mixtures such as THF/methanol or ethyl acetate/ethanol.
-
-
Inadequate Catalyst Loading: The amount of catalyst may be insufficient for the scale of the reaction.
-
Solution: Increase the catalyst loading from the typical 10 mol% to 20 mol% or higher.[1]
-
Q2: I am observing side reactions during the deprotection of my EEB-protected compound. How can I improve selectivity?
Side reactions often arise from the reduction of other sensitive functional groups within the molecule.
-
Hydrogenolysis of Other Functional Groups: Functional groups such as alkenes, alkynes, nitro groups, and some nitrogen-containing heterocycles can be reduced under catalytic hydrogenation conditions.
-
Solution: If your molecule contains sensitive functional groups, consider using a milder hydrogen source like ammonium (B1175870) formate (B1220265) in a transfer hydrogenation reaction.[3] This method often provides greater selectivity. Alternatively, oxidative cleavage may be a more suitable deprotection strategy.
-
Q3: Can I use oxidative cleavage for EEB deprotection, and what issues might I encounter?
Yes, oxidative cleavage is a viable alternative, particularly for electron-rich benzyl ethers. The 2-ethoxybenzyl group is expected to be susceptible to this method.
-
Incomplete Oxidation: The reaction may not go to completion.
-
Solution: Ensure you are using a sufficient stoichiometric amount of the oxidant, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). The reaction may also be facilitated by the presence of water or by photoirradiation.[4]
-
-
Over-oxidation: The desired product may be susceptible to oxidation.
-
Solution: Carefully monitor the reaction by thin-layer chromatography (TLC) and quench the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also help to minimize over-oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for deprotecting 2-ethoxybenzyl ethers?
The most common methods for cleaving benzyl-type ethers, including 2-ethoxybenzyl ethers, are:
-
Catalytic Hydrogenation: This is the most widely used method and involves hydrogen gas with a palladium catalyst (e.g., Pd/C).[4][5]
-
Transfer Hydrogenation: A milder alternative to catalytic hydrogenation that uses a hydrogen donor like ammonium formate.[3]
-
Oxidative Cleavage: This method employs an oxidant like DDQ and is particularly effective for electron-rich benzyl ethers.[4]
-
Acid-Catalyzed Cleavage: This is a harsher method that uses strong Brønsted or Lewis acids (e.g., BCl₃, TFA). It is typically reserved for robust substrates.[4][6]
Q2: How does the 2-ethoxy group affect the lability of the benzyl ether compared to an unsubstituted benzyl (Bn) or a p-methoxybenzyl (PMB) group?
The 2-ethoxy group is electron-donating, which is expected to make the 2-ethoxybenzyl ether more labile to oxidative and acidic cleavage than an unsubstituted benzyl ether. However, it is generally considered to be slightly less labile than a p-methoxybenzyl (PMB) ether, which benefits from stronger resonance stabilization of the benzylic cation intermediate.
Q3: What are some recommended starting conditions for the deprotection of a 2-ethoxybenzyl ether?
For a starting point, you can refer to the representative conditions outlined in the tables below. It is crucial to note that these conditions may require optimization for your specific substrate.
Data Presentation
Table 1: Representative Conditions for Catalytic Hydrogenation of Benzyl-Type Ethers
| Parameter | Condition | Notes |
| Catalyst | 10% Pd/C | Pearlman's catalyst (Pd(OH)₂/C) can be more active.[1] |
| Catalyst Loading | 10-20 mol% (w/w) | May need to be increased for difficult substrates.[1] |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | Ensure substrate is fully soluble. |
| Hydrogen Source | H₂ balloon or Parr apparatus (50 psi) | Higher pressure can accelerate the reaction.[1] |
| Temperature | Room Temperature | Gentle heating (e.g., 40 °C) may be applied. |
| Reaction Time | 4 - 24 hours | Monitor by TLC. |
Table 2: Representative Conditions for Oxidative Cleavage with DDQ
| Parameter | Condition | Notes |
| Reagent | DDQ (1.1 - 2.0 equivalents) | Use fresh, high-purity DDQ. |
| Solvent | Dichloromethane (B109758)/Water (e.g., 18:1) | The presence of water is often beneficial. |
| Temperature | 0 °C to Room Temperature | Start at a lower temperature to control reactivity. |
| Reaction Time | 1 - 8 hours | Monitor closely by TLC to avoid side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation
-
Dissolve the 2-ethoxybenzyl-protected substrate (1.0 equiv) in a suitable solvent (e.g., methanol, 0.05 M).
-
Carefully add 10% Pd/C (10-20 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach a hydrogen-filled balloon to the reaction flask, or place the flask in a Parr hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen three times.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected product, which can be purified by standard methods.
Protocol 2: General Procedure for Oxidative Cleavage with DDQ
-
Dissolve the 2-ethoxybenzyl-protected substrate (1.0 equiv) in a mixture of dichloromethane and water (e.g., 18:1 v/v, 0.05 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.5 equiv) portion-wise over 5 minutes. The reaction mixture may change color.
-
Stir the reaction at 0 °C and allow it to warm to room temperature while monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product, typically by silica (B1680970) gel chromatography.
Visualizations
Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.
Caption: Decision tree for selecting a deprotection method for EEB ethers.
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. ether cleavage reactions: Topics by Science.gov [science.gov]
Technical Support Center: Synthesis of 2-Ethoxybenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethoxybenzyl alcohol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most common and practical synthesis of this compound is a two-step process:
-
Williamson Ether Synthesis: 2-Hydroxybenzaldehyde (salicylaldehyde) is reacted with an ethylating agent (e.g., ethyl iodide or ethyl bromide) in the presence of a base to form 2-ethoxybenzaldehyde (B52182).
-
Reduction: The resulting 2-ethoxybenzaldehyde is then reduced to this compound using a suitable reducing agent, such as sodium borohydride (B1222165).
Q2: What are the critical parameters to control during the Williamson ether synthesis of 2-ethoxybenzaldehyde?
To ensure a high yield and purity of 2-ethoxybenzaldehyde, it is crucial to control the following parameters:
-
Choice of Base: A moderately strong base like potassium carbonate is often used to deprotonate the phenolic hydroxyl group of salicylaldehyde. Stronger bases like sodium hydride can also be employed but may increase the risk of side reactions.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) is recommended. These solvents effectively dissolve the reactants and facilitate the S(_N)2 reaction.
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. However, excessive temperatures can promote side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advised to determine the optimal reaction time and temperature.
-
Purity of Reagents: The use of anhydrous solvents and dry reagents is important to prevent hydrolysis of the ethylating agent and other unwanted side reactions.
Q3: Which reducing agents are suitable for the conversion of 2-ethoxybenzaldehyde to this compound?
Sodium borohydride (NaBH(_4)) is a commonly used and effective reducing agent for this transformation. It is selective for aldehydes and ketones and is generally safe and easy to handle. The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) or methanol.
Troubleshooting Guides
Problem 1: Low yield of 2-ethoxybenzaldehyde in the Williamson Ether Synthesis step.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Ensure the base is strong enough to deprotonate the salicylaldehyde. - Increase the reaction time or temperature, monitoring by TLC. - Use a more reactive ethylating agent (e.g., ethyl iodide over ethyl bromide). |
| Side Reaction: E2 Elimination | This is more likely with secondary or tertiary alkyl halides. Since an ethyl group is primary, this is less of a concern but can be minimized by using milder reaction conditions. |
| Side Reaction: C-alkylation vs. O-alkylation | The desired reaction is O-alkylation. To favor this, use a polar aprotic solvent and a counter-ion for the base that does not strongly coordinate with the oxygen, allowing it to be the more nucleophilic site. |
| Hydrolysis of Ethylating Agent | Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent water from reacting with the ethylating agent. |
Problem 2: Formation of significant byproducts during the reduction of 2-ethoxybenzaldehyde.
| Potential Cause | Troubleshooting Suggestion |
| Cannizzaro Reaction | 2-Ethoxybenzaldehyde lacks α-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base, leading to a mixture of this compound and 2-ethoxybenzoic acid.[1][2][3][4][5] - Solution: Avoid strongly basic conditions during the reduction. Use a neutral or slightly acidic workup. The use of a dedicated reducing agent like NaBH(_4) under standard conditions should prevent this. |
| Unreacted 2-ethoxybenzaldehyde | - Ensure a sufficient molar excess of the reducing agent (e.g., NaBH(_4)) is used. - Allow for adequate reaction time. Monitor the disappearance of the aldehyde spot by TLC. |
| Formation of an Acetal (B89532) | If the reaction is performed in an alcohol solvent under acidic conditions (which is not typical for NaBH(_4) reduction but possible with other methods), the aldehyde could form an acetal with the solvent. - Solution: Maintain neutral or slightly basic conditions during the reduction step. |
Data Presentation
Table 1: Representative Reaction Conditions and Expected Outcomes for the Synthesis of this compound.
| Step | Parameter | Condition 1 | Condition 2 | Expected Outcome/Comments |
| 1. Ether Synthesis | Base | K(_2)CO(_3) | NaH | NaH is a stronger base and may lead to a faster reaction but requires stricter anhydrous conditions. |
| Solvent | Acetonitrile | DMF | Both are suitable polar aprotic solvents. | |
| Ethylating Agent | Ethyl bromide | Ethyl iodide | Ethyl iodide is more reactive, potentially leading to shorter reaction times. | |
| Temperature | Reflux | 80 °C | Temperature should be optimized based on the chosen solvent and reagents. | |
| Typical Yield | > 80% | > 85% | Yields are generally high for this reaction. | |
| 2. Reduction | Reducing Agent | NaBH(_4) | LiAlH(_4) | NaBH(_4) is sufficient and safer. LiAlH(_4) is a much stronger reducing agent and not necessary for this transformation. |
| Solvent | Ethanol | Methanol | Both are common and effective solvents for NaBH(_4) reductions. | |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | The reaction is typically started at a lower temperature and then allowed to warm to room temperature. | |
| Typical Yield | > 90% | > 95% | Reduction of aldehydes to alcohols is generally a high-yielding reaction. |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxybenzaldehyde via Williamson Ether Synthesis
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add a suitable volume of anhydrous dimethylformamide (DMF).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-ethoxybenzaldehyde.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of this compound via Reduction
-
Dissolve 2-ethoxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis shows the absence of the starting aldehyde.
-
Quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) at 0 °C.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by column chromatography if needed.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. spegroup.ru [spegroup.ru]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cannizzaro’s reaction and Crossed Cannizzaro’s reaction – Definition, Examples and Mechanism [chemicalnote.com]
Technical Support Center: Acetylation of 2-Ethoxybenzyl Alcohol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield of 2-ethoxybenzyl alcohol acetylation. The protocols and data are primarily based on established methods for benzyl (B1604629) alcohol and its analogs, which are directly applicable to the 2-ethoxy derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for acetylating this compound?
The most common and effective acetylating agents are acetic anhydride (B1165640) (Ac₂O) or acetyl chloride (AcCl). These are typically used in combination with a base or an acid catalyst to facilitate the reaction.
Q2: What is the role of a base like pyridine (B92270) or triethylamine (B128534) (TEA) in the reaction?
In acetylation reactions, a tertiary amine base such as pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA) serves two primary purposes:
-
To neutralize the acid byproduct: When using acetyl chloride, HCl is generated. When using acetic anhydride, acetic acid is the byproduct. The base neutralizes this acid, preventing potential side reactions.
-
To act as a nucleophilic catalyst: Bases like pyridine and 4-(Dimethylamino)pyridine (DMAP) can react with the acetylating agent to form a highly reactive intermediate (e.g., an acetylpyridinium ion), which then acetylates the alcohol more rapidly.[1]
Q3: Can I perform this reaction without a solvent?
Yes, solvent-free acetylation is a viable and environmentally friendly option, particularly when using acetic anhydride.[2][3][4] Heating a mixture of this compound and acetic anhydride can often provide the desired product in high yield.[2]
Q4: How do I monitor the progress of the reaction?
The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). A spot of the reaction mixture is placed on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The disappearance of the this compound spot and the appearance of a new, less polar product spot (2-ethoxybenzyl acetate) indicates the reaction is progressing.
Q5: What are the typical work-up and purification procedures?
A standard aqueous work-up is crucial for removing catalysts and water-soluble byproducts.[5] This involves:
-
Diluting the reaction mixture with an organic solvent (like ethyl acetate (B1210297) or dichloromethane).
-
Washing the organic layer sequentially with a dilute acid (e.g., 5% HCl) to remove amine catalysts, a saturated sodium bicarbonate solution (NaHCO₃) to remove acidic impurities, and brine to remove residual water.[5]
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Removing the solvent under reduced pressure. The crude product is then typically purified by flash column chromatography on silica (B1680970) gel.[6][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the acetylation of this compound.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion (Starting material remains) | 1. Insufficiently reactive reagents: The acetylating agent may have degraded due to moisture. 2. Inactive catalyst: Lewis acid catalysts are highly sensitive to moisture. Amine bases can be of poor quality. 3. Low reaction temperature: The activation energy for the reaction has not been overcome. | 1. Use freshly opened or distilled acetic anhydride/acetyl chloride. 2. Ensure all reagents, solvents, and glassware are anhydrous. Use a fresh bottle of catalyst. 3. Cautiously increase the reaction temperature. A moderate increase to 60 °C can significantly improve conversion.[2] |
| Multiple Spots on TLC / Complex Product Mixture | 1. Side reactions: The reaction temperature may be too high, leading to decomposition or side reactions. 2. Oxidation: The benzyl alcohol moiety is susceptible to oxidation to the corresponding aldehyde, especially if exposed to air for long periods or if certain reagents are contaminated. | 1. Lower the reaction temperature. If heating, maintain a consistent and moderate temperature. 2. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions. |
| Product is Contaminated with Acetic Acid | Incomplete quenching/washing: The aqueous work-up was not sufficient to remove all acidic byproducts. | Repeat the wash with a saturated sodium bicarbonate solution. Ensure the aqueous layer is basic (test with pH paper) before proceeding with subsequent washes. |
| Low Isolated Yield After Purification | 1. Product loss during work-up: The product may have some water solubility, leading to loss in the aqueous layers. 2. Inefficient chromatography: The chosen solvent system for column chromatography may not be optimal, leading to poor separation or loss of product on the column. | 1. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. 2. Carefully optimize the TLC solvent system before running the column to ensure good separation between the product and impurities. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize data from studies on benzyl alcohol acetylation, providing insights into optimizing conditions for this compound.
Table 1: Effect of Catalyst on Benzyl Alcohol Acetylation with Acetic Anhydride
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | None | Room Temp | 24 | 63 |
| 2 | None | None | 60 | 7 | >99[2] |
| 3 | Expansive Graphite | CH₂Cl₂ | Reflux | 0.5 | 98[8] |
| 4 | Copper(II) oxide (CuO) | None | Room Temp | 0.3 | 98 |
| 5 | Zinc Zirconium Phosphate | None | 60 | 0.5 | 91 |
Table 2: Comparison of Acetylating Agents and Conditions
| Substrate | Acetylating Agent | Catalyst / Base | Solvent | Temperature | Yield (%) |
| Benzyl Alcohol | Acetic Anhydride | SSA@MNPs¹ | None | Room Temp | 95[9] |
| Benzyl Alcohol | Acetyl Chloride | CuO | None | Room Temp | 98[4] |
| Benzyl Alcohol | Acetic Acid | BTPTB² | Acetic Acid | 70 °C | 95[10] |
| Benzyl Alcohol | Ethyl Acetate | NaBH₄/Cu(dmg)₂ | Ethyl Acetate | Reflux | 96[1] |
¹Silica sulfuric acid-coated Fe₃O₄ magnetic nanoparticles ²Benzyl triphenylphosphonium tribromide
Experimental Protocols
Protocol 1: Standard Acetylation using Acetic Anhydride and Pyridine
This is a robust and widely used method for achieving high yields.
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Dissolve it in dichloromethane (B109758) (DCM) or use neat conditions.
-
Reagent Addition: Add pyridine (1.5 eq.) to the flask and cool the mixture to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Work-up: Dilute the mixture with DCM. Wash sequentially with 5% HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient).
Protocol 2: Catalyst-Free Acetylation
This green chemistry approach is simple and avoids catalyst removal issues.[3]
-
Reaction Setup: In a flask equipped with a reflux condenser, combine this compound (1.0 eq.) and acetic anhydride (2.0 eq.).
-
Reaction: Heat the mixture to 60 °C and stir.[2] Monitor the reaction by TLC. The reaction is often complete within 7-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a beaker of ice water to quench the excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing & Purification: Combine the organic layers and wash with saturated NaHCO₃ solution until gas evolution ceases, then wash with brine. Dry over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography if necessary.
Visualizing the Process
Experimental Workflow
The following diagram outlines the general workflow for the acetylation reaction, from setup to final product.
Troubleshooting Logic
This flowchart provides a logical path for diagnosing and solving issues related to low reaction yield.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tsijournals.com [tsijournals.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. lampyridjournal.com [lampyridjournal.com]
Technical Support Center: Chromatographic Purification of 2-Ethoxybenzyl Alcohol Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of 2-ethoxybenzyl alcohol derivatives by chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials such as 2-ethoxybenzaldehyde (B52182) or the corresponding benzyl (B1604629) halide, over-alkylated byproducts, and products of side reactions like Cannizzaro reaction products if basic conditions are used with an aldehyde. In some cases, in-column degradation of the benzyl alcohol can occur.[1]
Q2: How do I select an appropriate solvent system for the TLC analysis of my this compound derivative?
A2: A good starting point for developing a solvent system for TLC is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (B1210297). The polarity of this compound derivatives can vary, so it's recommended to start with a relatively non-polar mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the polar solvent until a good separation is achieved. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.[2]
Q3: My compound is not UV active. How can I visualize it on a TLC plate?
A3: If your this compound derivative is not UV active, you can use a variety of staining solutions. A potassium permanganate (B83412) stain is effective for visualizing alcohols and other oxidizable functional groups. Another common stain is p-anisaldehyde, which reacts with many organic compounds to produce colored spots upon heating.
Q4: What is the best way to load my sample onto the chromatography column?
A4: For optimal separation, the sample should be loaded onto the column in a concentrated band. There are two primary methods:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar mobile phase and carefully apply it to the top of the column bed.[3]
-
Dry Loading: If the sample is not very soluble in the initial mobile phase, it can be adsorbed onto a small amount of silica (B1680970) gel. The solvent is then evaporated to yield a free-flowing powder, which is then carefully added to the top of the column.
Troubleshooting Guides
Problem 1: The target compound is streaking or appearing as a broad band on the column.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Sample Overload | Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the mass of the silica gel. |
| Inappropriate Solvent System | The solvent system may be too polar, causing the compound to move too quickly and not interact sufficiently with the stationary phase. Try decreasing the polarity of the eluent. |
| Secondary Interactions with Silica | The alcohol group of your derivative may be interacting strongly with the acidic silanol (B1196071) groups on the silica gel. Adding a small amount of a modifier to the mobile phase, such as triethylamine (B128534) (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds, can help to improve peak shape.[4] |
| Column Packing Issues | An unevenly packed column with channels or voids can lead to band broadening. Ensure the column is packed uniformly as a slurry. |
Problem 2: The desired this compound derivative is not eluting from the column.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Mobile Phase is Not Polar Enough | The eluent may not be strong enough to displace your compound from the silica gel. Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. You may need to switch to a more polar solvent system, such as dichloromethane/methanol. |
| Strong Adsorption to Silica Gel | Highly polar derivatives may bind very strongly to the silica. Consider using a different stationary phase, such as alumina (B75360) or reverse-phase silica (C18). |
| Compound Degradation on Column | Benzyl alcohols can sometimes be prone to dehydration or other reactions on acidic silica gel.[1] Using deactivated silica gel or adding a small amount of a neutralizer like triethylamine to the eluent can mitigate this. |
Problem 3: Poor separation of the target compound from impurities.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Solvent System | The chosen solvent system may not have sufficient selectivity for the compounds in your mixture. Experiment with different solvent combinations on TLC to find a system that provides better separation. Sometimes, a three-component solvent system can offer improved resolution. |
| Co-elution of Structurally Similar Impurities | If an impurity has a very similar polarity to your product, a simple isocratic elution may not be sufficient. A shallow gradient elution, where the polarity of the mobile phase is gradually increased over time, can often resolve closely eluting compounds. |
| Improper Column Dimensions | A long and thin column generally provides better resolution than a short and wide one for difficult separations. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
Objective: To purify a crude this compound derivative using flash column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Glass chromatography column with a stopcock
-
Sand (acid-washed)
-
Appropriate solvents (e.g., hexanes, ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
Visualization agent (e.g., UV lamp, potassium permanganate stain)
Methodology:
-
TLC Analysis: Develop a suitable solvent system using TLC. The target compound should have an Rf value of approximately 0.2-0.4 for good separation on the column.[2]
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the initial mobile phase.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
Carefully add a small amount of the initial mobile phase to wash the sides of the column and drain again.
-
-
Elution:
-
Carefully fill the column with the mobile phase.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined protocol.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.
-
Data Presentation
Table 1: Representative TLC Data for a Hypothetical this compound Derivative
| Solvent System (Hexanes:Ethyl Acetate) | Rf of Target Compound | Rf of Less Polar Impurity | Rf of More Polar Impurity |
| 9:1 | 0.15 | 0.45 | 0.05 |
| 7:3 | 0.35 | 0.65 | 0.15 |
| 1:1 | 0.60 | 0.85 | 0.40 |
Note: These are illustrative values. Actual Rf values will depend on the specific derivative and experimental conditions.
Table 2: Example of a Gradient Elution Protocol and Expected Results
| Step | Solvent Composition (Hexanes:Ethyl Acetate) | Volume (Column Volumes) | Expected Eluted Components |
| 1 | 9:1 | 2 | Non-polar impurities |
| 2 | 8:2 | 5 | Target Compound |
| 3 | 1:1 | 3 | Highly polar impurities |
| Crude Product | After Purification | |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | 80-90% |
Note: This is a generalized example. The optimal gradient will need to be determined experimentally.
Visualizations
Caption: Experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for common chromatography issues.
References
preventing byproduct formation in 2-ethoxybenzyl alcohol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during reactions with 2-ethoxybenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving this compound?
A1: The primary byproducts depend on the reaction type. In oxidation reactions, the main byproduct is 2-ethoxybenzoic acid due to over-oxidation. During acid-catalyzed reactions, ether cleavage can occur, yielding 2-hydroxybenzyl alcohol (salicyl alcohol) and ethyl halides. Self-condensation to form ether or other condensation products is also a possibility, particularly under thermal or certain catalytic conditions.
Q2: How does the 2-ethoxy group influence the reactivity and potential for byproduct formation compared to unsubstituted benzyl (B1604629) alcohol?
A2: The 2-ethoxy group is an electron-donating group, which can activate the aromatic ring towards electrophilic substitution. It can also influence the acidity of the benzylic proton and the stability of reaction intermediates. This can affect the rate and selectivity of reactions. For instance, in oxidations, the electron-rich nature of the ring might make it more susceptible to certain oxidative side reactions, while in acid-catalyzed reactions, the ether linkage is a potential site for cleavage.
Q3: What general precautions can I take to minimize byproduct formation?
A3: To minimize byproduct formation, it is crucial to carefully control reaction conditions. This includes maintaining the optimal temperature, monitoring the reaction progress closely to avoid prolonged reaction times, using the correct stoichiometry of reagents, and selecting appropriate solvents and catalysts. Working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation from atmospheric oxygen.
Troubleshooting Guides
Oxidation Reactions (e.g., to 2-Ethoxybenzaldehyde)
Issue: Significant formation of 2-ethoxybenzoic acid.
This is a common issue resulting from the over-oxidation of the intermediate aldehyde.
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Employ milder and more selective oxidizing agents. For instance, Swern oxidation or a TEMPO-catalyzed oxidation are generally more selective for aldehydes than stronger oxidants like potassium permanganate (B83412) or chromic acid.
-
Reaction Temperature: Maintain a low reaction temperature. Many selective oxidations, such as the Swern oxidation, are performed at very low temperatures (e.g., -78 °C) to enhance selectivity.
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the oxidizing agent. A large excess can drive the reaction towards the carboxylic acid.
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde product.
Quantitative Data Summary: Oxidation of Substituted Benzyl Alcohols (Illustrative)
| Oxidizing System | Substrate | Temperature (°C) | Time (h) | Aldehyde Yield (%) | Carboxylic Acid Byproduct (%) | Reference |
| TEMPO/NaOCl | 4-Methoxybenzyl alcohol | 0 | 0.5 | 95 | <5 | [1][2] |
| Swern Oxidation | Generic Primary Alcohol | -78 to RT | 1-2 | >90 | Typically not observed | [3][4][5] |
| K2S2O8/Activated Charcoal | Benzyl alcohol | 40-45 | 1 | 92 | Not detected | [6] |
Experimental Protocol: Selective Swern Oxidation of this compound
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.
-
Activation of DMSO: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.4 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Addition of Base: Slowly add triethylamine (B128534) (5.0 equivalents) to the mixture. The reaction is typically exothermic.
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature over about 1 hour. Quench the reaction by adding water.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethoxybenzaldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Logical Relationship: Troubleshooting Over-oxidation
Acid-Catalyzed Reactions
Issue: Formation of 2-hydroxybenzyl alcohol (salicyl alcohol) and/or ethyl-containing byproducts.
This indicates cleavage of the ethyl ether linkage. Ethers can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI.[7][8]
Troubleshooting Steps:
-
Acid Choice: If the desired reaction is not ether cleavage, avoid using strong hydrohalic acids (HBr, HI). Use non-nucleophilic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) if protonation is required.
-
Temperature Control: Ether cleavage is often promoted by higher temperatures. Running the reaction at a lower temperature can help to minimize this side reaction.
-
Reaction Time: Limit the reaction time to what is necessary for the primary transformation.
Experimental Protocol: General Procedure for Acid-Catalyzed Ether Cleavage (for illustrative purposes)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent (e.g., acetic acid or dichloromethane).
-
Acid Addition: Add a strong acid, such as concentrated hydrobromic acid (HBr), to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent (e.g., diethyl ether).
-
Extraction and Washing: Separate the layers and wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the product (2-hydroxybenzyl alcohol) by column chromatography or recrystallization.
Signaling Pathway: Acid-Catalyzed Ether Cleavage
Base-Catalyzed Reactions
Issue: Formation of polymeric or self-condensation products.
Under strongly basic conditions, deprotonation of the hydroxyl group can lead to the formation of an alkoxide, which can then participate in side reactions.
Troubleshooting Steps:
-
Base Strength: Use the mildest base necessary to achieve the desired transformation. For example, if simple deprotonation is needed, a weaker base like potassium carbonate might be sufficient instead of a stronger base like sodium hydride.
-
Temperature: Avoid high temperatures, which can promote condensation reactions.
-
Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions like self-condensation.
Experimental Workflow: General Base-Catalyzed Reaction
References
- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 2. jacobbeckham.weebly.com [jacobbeckham.weebly.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
stability of 2-ethoxybenzyl protecting group to acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of the 2-ethoxybenzyl (EEB) protecting group, particularly concerning its behavior under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does the 2-ethoxybenzyl (EEB) group's stability in acidic conditions compare to other common benzyl-type protecting groups?
A1: The stability of benzyl-type protecting groups to acidic cleavage is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups increase the lability of the protecting group by stabilizing the benzylic carbocation intermediate formed during cleavage.[1][2] The 2-ethoxy group is an electron-donating group, thus making the EEB group more acid-labile than the unsubstituted benzyl (B1604629) (Bn) group.
Based on established principles, the acid stability of the 2-ethoxybenzyl group is expected to be comparable to the widely used p-methoxybenzyl (PMB) group. The 2,4-dimethoxybenzyl (DMB) group, with two electron-donating methoxy (B1213986) groups, is significantly more acid-labile than both PMB and, by extension, EEB.[3][4] This allows for a degree of orthogonal deprotection. For instance, a DMB group can often be selectively cleaved in the presence of a PMB or EEB group.[4]
Q2: What is the general mechanism for the acid-catalyzed cleavage of the 2-ethoxybenzyl (EEB) ether?
A2: The acid-catalyzed cleavage of EEB ethers proceeds through a mechanism analogous to other electron-rich benzyl ethers, which is typically an SN1-type pathway.[5][6] The reaction is initiated by the protonation of the ether oxygen by a strong acid, which converts the hydroxyl group of the protected alcohol into a good leaving group. Subsequently, the departure of the alcohol generates a resonance-stabilized 2-ethoxybenzyl carbocation. This carbocation is then quenched by a nucleophile, which can be the conjugate base of the acid used or a scavenger added to the reaction mixture.[5]
Q3: Under what acidic conditions can the 2-ethoxybenzyl (EEB) group be cleaved?
A3: The EEB group can be cleaved under a variety of acidic conditions. Strong acids such as trifluoroacetic acid (TFA) are commonly used.[5] Lewis acids have also been shown to cleave benzyl-type ethers.[7] The specific conditions, including the choice of acid, its concentration, temperature, and reaction time, will depend on the overall structure of the substrate and the presence of other acid-sensitive functional groups. For particularly sensitive substrates, milder acidic conditions with the use of scavengers are recommended to prevent side reactions.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the acidic deprotection of the 2-ethoxybenzyl (EEB) group.
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Incomplete or Slow Deprotection | 1. Insufficient Acid Strength or Concentration: The acidity of the reaction medium may not be sufficient to efficiently promote the cleavage of the EEB ether. 2. Low Reaction Temperature: The activation energy for the cleavage may not be overcome at lower temperatures. 3. Steric Hindrance: The substrate may be sterically hindered around the ether linkage, slowing down the reaction. | 1. Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., TFA from 10% to 20-50% v/v). Monitor the reaction closely by TLC to avoid degradation of the product.[5] 2. Increase Reaction Temperature: If the substrate is stable, gently warm the reaction mixture. Monitor for the formation of byproducts. 3. Prolong Reaction Time: Allow the reaction to stir for a longer period, with careful monitoring by TLC. |
| Formation of Unidentified Byproducts | 1. Carbocation Side Reactions: The highly electrophilic 2-ethoxybenzyl carbocation generated during cleavage can react with other nucleophilic sites on the substrate or with the solvent.[5] 2. Degradation of Acid-Sensitive Groups: Other functional groups in the molecule may not be stable to the acidic conditions used for EEB cleavage. | 1. Add a Scavenger: Introduce a scavenger, such as anisole, 1,3-dimethoxybenzene, or triisopropylsilane (B1312306) (TIS), to the reaction mixture.[5] The scavenger will trap the carbocation, preventing it from reacting elsewhere. 2. Use Milder Conditions: Reduce the acid concentration and/or the reaction temperature. While this may slow down the deprotection, it can improve the overall yield by minimizing side reactions. 3. Orthogonal Protection Strategy: If possible, reconsider the protecting group strategy to use a protecting group that can be removed under conditions compatible with the rest of the molecule.[3] |
| Difficulty in Product Isolation/Purification | 1. Byproducts from Scavengers: The products resulting from the reaction of the carbocation with the scavenger can sometimes complicate purification. 2. Emulsion during Workup: Acidic workups can sometimes lead to the formation of stable emulsions. | 1. Choose a Volatile Scavenger: Use a scavenger that can be easily removed by evaporation. 2. Optimize Workup: Adjust the pH of the aqueous phase during extraction. The use of brine can help to break emulsions. 3. Alternative Purification: Consider alternative purification methods such as preparative HPLC or crystallization if column chromatography is problematic. |
Data Presentation
Table 1: Comparative Acid Lability of Benzyl-Type Protecting Groups
| Protecting Group | Structure | Relative Rate of Acidic Cleavage (Qualitative) | Common Cleavage Conditions |
| Benzyl (Bn) | -CH₂-Ph | 1 (Baseline) | Strong acids (e.g., HBr, BCl₃)[7] |
| p-Methoxybenzyl (PMB) | -CH₂-C₆H₄-OMe | > 1 | Mildly acidic conditions (e.g., catalytic HCl, dilute TFA)[8][9] |
| 2-Ethoxybenzyl (EEB) | -CH₂-C₆H₄-OEt | ~ PMB | Expected to be similar to PMB |
| 2,4-Dimethoxybenzyl (DMB) | -CH₂-C₆H₃-(OMe)₂ | >> PMB | Very mild acidic conditions (e.g., 10-20% TFA in DCM at RT)[3][5] |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Deprotection of a 2-Ethoxybenzyl (EEB) Ether
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
EEB-protected alcohol
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane or anisole)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the EEB-protected alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add a scavenger to the solution. Use 2-5 equivalents of triisopropylsilane or 5-10 equivalents of anisole.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (start with a concentration of 10-20% v/v).
-
Stir the reaction at 0 °C or allow it to warm to room temperature while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Caption: Experimental workflow for the acidic deprotection of a 2-ethoxybenzyl ether.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Ethoxybenzyl Protecting Group Under Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of the 2-ethoxybenzyl (2-EtOBn) protecting group for hydroxyl functionalities when subjected to various basic conditions commonly encountered in organic synthesis. This resource is intended to aid in experimental design, troubleshooting, and ensuring the integrity of your protected compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 2-ethoxybenzyl protecting group to basic conditions?
A1: The 2-ethoxybenzyl (2-EtOBn) group, like the parent benzyl (B1604629) (Bn) group, is generally considered to be robust and stable under a wide range of basic conditions.[1][2] Ether linkages, in general, are unreactive towards most bases.[1] This stability makes the 2-EtOBn group a suitable choice for multi-step syntheses where basic reagents are used for other transformations.
Q2: How does the 2-ethoxy substituent affect the stability compared to an unsubstituted benzyl group?
A2: The electron-donating nature of the ortho-ethoxy group is not expected to significantly alter the stability of the benzyl ether linkage towards basic cleavage. The primary modes of cleavage for benzyl ethers involve acidic conditions, hydrogenolysis, or oxidation, none of which are typically facilitated by bases.[2] Therefore, the stability of the 2-EtOBn group under basic conditions is comparable to that of the standard benzyl group.
Q3: Can I use common inorganic bases like NaOH, KOH, or carbonates in the presence of a 2-ethoxybenzyl ether?
A3: Yes, it is generally safe to use common inorganic bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and various carbonate bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) in the presence of a 2-ethoxybenzyl protected alcohol. These conditions are typically used for reactions like ester saponification, and the 2-EtOBn group is expected to remain intact.
Q4: Are 2-ethoxybenzyl ethers stable to amine bases like piperidine (B6355638) or DBU?
A4: Yes, 2-ethoxybenzyl ethers are stable to common amine bases. For instance, conditions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group in peptide synthesis, which typically involve treatment with piperidine, are not expected to cleave 2-EtOBn ethers. This orthogonality is a key feature in protecting group strategies.[3][4]
Q5: What about very strong bases like organolithium reagents or metal amides?
A5: While generally stable, extremely strong and sterically unhindered bases, such as n-butyllithium in the presence of a chelating agent like TMEDA, have been shown to cause benzylic lithiation of benzyl ethers. This is a deprotonation of the benzylic C-H bond and not a cleavage of the C-O bond. Subsequent reaction with an electrophile would lead to substitution at the benzylic position. However, under typical reaction conditions, cleavage of the ether is not the primary reaction pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cleavage of 2-EtOBn Group | While highly unlikely under standard basic conditions, cleavage could indicate the presence of unforeseen reactive pathways or impurities. | - Verify Reagent Purity: Ensure that the base used is free from acidic or other reactive contaminants. - Analyze Reaction Byproducts: Investigate the reaction mixture for byproducts that might suggest an unexpected reaction mechanism. - Consider Alternative Protecting Groups: If the conditions are exceptionally harsh or if trace impurities are unavoidable, consider a more robust protecting group. |
| Side Reactions at the Benzyl Position | As mentioned, very strong bases can lead to deprotonation at the benzylic carbon. | - Use a Milder Base: If benzylic functionalization is a concern, opt for a weaker base that is still sufficient for the desired transformation. - Lower Reaction Temperature: Performing the reaction at a lower temperature can often suppress side reactions. |
| No Reaction at Another Site, Suspected Steric Hindrance from 2-EtOBn | The ortho-ethoxy group adds some steric bulk compared to an unsubstituted benzyl group. | - Increase Reaction Temperature or Time: This may be necessary to overcome the steric hindrance. - Choose a Less Hindered Base/Nucleophile: A smaller reagent may have better access to the desired reaction site. |
Stability Data Summary
While specific quantitative kinetic data for the stability of the 2-ethoxybenzyl group under a wide range of basic conditions is not extensively reported in the literature, its stability can be inferred from its classification as a benzyl-type protecting group. The following table provides a qualitative summary of the expected stability.
| Base | Typical Conditions | Expected Stability of 2-EtOBn Ether |
| NaOH, KOH, LiOH | 1M aqueous solution, RT to reflux | Stable |
| Na₂CO₃, K₂CO₃, Cs₂CO₃ | Various solvents, RT to reflux | Stable |
| Piperidine | 20% in DMF, RT | Stable |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Organic solvents, RT | Stable |
| NaH, KH | THF, DMF, 0 °C to RT | Stable |
| LDA (Lithium diisopropylamide) | THF, -78 °C to RT | Generally Stable (potential for benzylic deprotonation) |
| n-BuLi | Hexane/THF, -78 °C to RT | Generally Stable (potential for benzylic deprotonation) |
Experimental Protocols
General Protocol for Assessing Stability to Basic Conditions
This protocol provides a general method for testing the stability of a 2-ethoxybenzyl protected compound to a specific basic reagent.
Materials:
-
2-Ethoxybenzyl protected substrate
-
Selected basic reagent
-
Anhydrous solvent (e.g., THF, DMF, CH₃CN)
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvent system
-
Standard laboratory glassware and stirring apparatus
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolve the 2-ethoxybenzyl protected substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the basic reagent (e.g., 1.2 equivalents for a specific reaction or a larger excess to test stability).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature).
-
Monitor the reaction progress by TLC at regular intervals (e.g., 1h, 4h, 12h, 24h). Spot the reaction mixture alongside a reference spot of the starting material.
-
Upon completion of the desired reaction time, or if TLC indicates consumption of the starting material, quench the reaction by adding the appropriate quenching solution.
-
Perform an aqueous workup by extracting the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and/or LC-MS to determine the extent of deprotection, if any.
Logic and Workflow Diagrams
Below are diagrams illustrating the decision-making process for using a 2-ethoxybenzyl protecting group in the context of basic reaction conditions and a general workflow for assessing its stability.
Caption: Decision pathway for employing the 2-EtOBn protecting group in syntheses involving basic reagents.
Caption: General experimental workflow for determining the stability of a 2-EtOBn protected compound to a specific base.
References
Technical Support Center: Work-up Procedures for 2-Ethoxybenzyl Alcohol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the work-up of reactions involving 2-ethoxybenzyl alcohol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the work-up of common reactions with this compound, such as oxidation, Grignard reactions, and ether cleavage.
Oxidation of this compound to 2-Ethoxybenzaldehyde (B52182)
Q1: After oxidizing this compound, my crude product is a viscous oil that is difficult to handle. How can I improve the work-up?
A1: A viscous, oily crude product often indicates the presence of residual high-boiling solvents (like DMSO from a Swern oxidation) or polymeric byproducts.
-
Troubleshooting Steps:
-
Thorough Aqueous Washes: Ensure you are performing multiple washes with water or brine. For Swern oxidations, washing with a dilute acid (e.g., 1M HCl) can help remove basic impurities like triethylamine, followed by water and brine washes to remove DMSO and salts.
-
Solvent Choice for Extraction: Use a low-boiling point organic solvent for extraction, such as diethyl ether or ethyl acetate (B1210297), which are easily removed under reduced pressure.
-
Purification: If washes are insufficient, column chromatography is highly effective for separating 2-ethoxybenzaldehyde from non-volatile impurities. A common eluent system is a mixture of hexanes and ethyl acetate.[1]
-
Q2: My yield of 2-ethoxybenzaldehyde is low after a PCC oxidation. What are the likely causes during the work-up?
A2: Low yields in PCC oxidations can result from incomplete reaction, product degradation, or inefficient extraction during the work-up.[2][3]
-
Troubleshooting Steps:
-
Incomplete Reaction: Monitor the reaction by TLC to ensure all the starting material is consumed before beginning the work-up.
-
Adsorption onto Byproducts: The chromium byproducts can form a tarry solid that may trap the product. After the reaction, dilute the mixture with a solvent like diethyl ether and filter it through a pad of silica (B1680970) gel or Celite®. Wash the filter cake thoroughly with the same solvent to recover the adsorbed product.[4]
-
Aqueous Work-up: A standard work-up involves removing the chromium salts by filtration, followed by washing the organic phase with a mild base (like saturated sodium bicarbonate solution) to remove acidic impurities, then water and brine.
-
Q3: I am seeing an over-oxidation to 2-ethoxybenzoic acid in my product mixture. How can I minimize this during the reaction and work-up?
A3: Over-oxidation is a common issue with stronger oxidizing agents or when water is present.
-
Preventative Measures & Work-up Adjustments:
-
Choice of Reagent: For sensitive substrates, milder, anhydrous oxidation methods like Swern or Dess-Martin periodinane (DMP) oxidation are preferable to chromium-based reagents in aqueous media.[5]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the formation of the hydrate (B1144303) intermediate of the aldehyde, which is susceptible to further oxidation.[3][4]
-
Work-up Solution: If 2-ethoxybenzoic acid is present, it can be removed during the work-up by washing the organic layer with a basic solution, such as saturated sodium bicarbonate. The carboxylate salt will partition into the aqueous layer.
-
Grignard Reactions with 2-Ethoxybenzaldehyde
Q1: During the aqueous work-up of my Grignard reaction, a thick emulsion or precipitate forms, making layer separation difficult. What should I do?
A1: The formation of magnesium salts as a gelatinous precipitate is a common issue in Grignard work-ups.
-
Troubleshooting Steps:
-
Quenching Method: Instead of water alone, quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[6] This helps to dissolve the magnesium salts by forming soluble complexes.
-
Acidic Quench: Alternatively, a dilute acid (e.g., 1M HCl or H₂SO₄) can be used to quench the reaction and dissolve the magnesium salts.[7] However, be cautious if your product is acid-sensitive.
-
Vigorous Stirring: Stir the quenched mixture vigorously until the solids dissolve before attempting to separate the layers.
-
Q2: My final product after the Grignard reaction and work-up is impure, showing unreacted 2-ethoxybenzaldehyde. How can I improve the purification?
A2: Unreacted starting material can be carried through the work-up.
-
Purification Strategies:
-
Column Chromatography: This is the most reliable method for separating the desired alcohol product from the unreacted aldehyde and any non-polar byproducts. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.[8]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Common solvent systems for similar alcohols include ethanol/water or hexane/ethyl acetate mixtures.[9][10]
-
Ether Cleavage of this compound
Q1: The work-up of my ether cleavage reaction with HBr is messy, and I'm having trouble isolating the desired phenol (B47542) product.
A1: Ether cleavage reactions with strong acids can be challenging due to the harsh conditions and potential for side reactions.
-
Work-up Procedure:
-
Neutralization: After the reaction is complete, carefully quench the mixture by pouring it into ice water. Neutralize the excess acid with a base, such as a saturated solution of sodium bicarbonate or sodium carbonate, until the effervescence ceases.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or diethyl ether. The desired phenolic product can be separated from non-acidic impurities by extracting the organic layer with a base (e.g., 1M NaOH). The phenol will deprotonate and move into the aqueous layer.
-
Isolation: The aqueous layer containing the phenolate (B1203915) can then be acidified (e.g., with 1M HCl) to re-protonate the phenol, which will often precipitate out or can be extracted with fresh organic solvent.
-
Q2: My yield is low after ether cleavage. Where might I be losing my product?
A2: Product loss can occur at several stages.
-
Potential Loss Points:
-
Incomplete Reaction: Ensure the reaction has gone to completion by TLC before starting the work-up.
-
Emulsion Formation: During the basic extraction, emulsions can form. Adding brine can help to break up emulsions.
-
Precipitation: If the product precipitates during neutralization, ensure it is fully redissolved in the extraction solvent before separating the layers.
-
Data Presentation: Work-up and Purification of this compound Derivatives
The following table summarizes typical yields and purification methods for common reactions involving this compound. Note that yields are highly dependent on the specific reaction conditions and substrate.
| Reaction | Product | Oxidizing/Grignard Reagent | Typical Yield (%) | Purity (%) | Purification Method |
| Oxidation | 2-Ethoxybenzaldehyde | PCC | 85-95 | >95 | Filtration through silica gel, Column chromatography |
| Oxidation | 2-Ethoxybenzaldehyde | Swern | 80-95 | >97 | Aqueous wash, Column chromatography |
| Grignard Addition | 1-(2-ethoxyphenyl)propan-1-ol | Ethylmagnesium bromide | 60-80 | >98 | Column chromatography, Recrystallization |
| Ether Cleavage | 2-(hydroxymethyl)phenol | HBr | 50-70 | >95 | Acid-base extraction, Recrystallization |
Experimental Protocols
Protocol for Work-up of Swern Oxidation of this compound
-
Quenching: After the reaction is deemed complete by TLC, quench the reaction at -78°C by the slow addition of water.
-
Warming: Allow the reaction mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, water, and finally, brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude 2-ethoxybenzaldehyde by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.[1]
Protocol for Work-up of a Grignard Reaction with 2-Ethoxybenzaldehyde
-
Quenching: Slowly pour the reaction mixture into a beaker containing a vigorously stirred, cold (0°C) saturated aqueous solution of ammonium chloride.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate.
-
Solvent Removal: Filter and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude alcohol by either column chromatography (eluting with a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).[9][10]
Protocol for Work-up of Ether Cleavage of this compound with HBr
-
Quenching: After cooling the reaction mixture, carefully pour it over crushed ice in a beaker.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate with stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Base Extraction: Wash the combined organic layers with 1M NaOH (2x). The desired phenolic product will move to the aqueous layer.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated HCl until the solution is acidic to litmus (B1172312) paper.
-
Isolation: Collect the precipitated product by vacuum filtration, washing with cold water. If the product does not precipitate, extract it from the acidified aqueous solution with ethyl acetate.
-
Drying and Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.
Visualizations
Experimental Workflow for Oxidation and Work-up
Caption: A general workflow for the oxidation of this compound followed by a standard work-up and purification procedure.
Logical Flow for Troubleshooting Grignard Reaction Work-up
Caption: A decision-making diagram for troubleshooting common issues during the work-up of a Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide: 2-Ethoxybenzyl (2-EEB) vs. 2-Methoxybenzyl (2-MOB) as Protecting Groups for Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is a critical parameter for achieving high yields and ensuring the chemical integrity of complex molecules. Among the arsenal (B13267) of protecting groups for hydroxyl functionalities, benzyl (B1604629) ethers are workhorses due to their general stability. Electron-donating substituents on the aromatic ring can modulate their lability, offering a spectrum of options for orthogonal protection strategies. This guide provides a comparative analysis of two such ortho-alkoxy substituted benzyl ethers: the 2-ethoxybenzyl (2-EEB) and the 2-methoxybenzyl (2-MOB) protecting groups.
While the 2-methoxybenzyl group has found utility in various synthetic campaigns, literature on the direct application and comparative performance of the 2-ethoxybenzyl group is notably scarce. This guide, therefore, draws upon established principles of physical organic chemistry and available data for closely related analogues to provide a comprehensive comparison.
Chemical Properties and Reactivity Profile
Both 2-EEB and 2-MOB ethers are introduced to an alcohol via a Williamson ether synthesis or related alkylation methods. Their stability and cleavage are dictated by the electron-donating nature of the ortho-alkoxy substituent. This substituent increases the electron density of the benzyl system, facilitating cleavage under acidic and oxidative conditions compared to the parent benzyl (Bn) group.
The primary distinction between the 2-ethoxy and 2-methoxy groups lies in their steric bulk and a subtle difference in their inductive effects. The ethyl group in 2-EEB is slightly larger and more electron-donating than the methyl group in 2-MOB. These differences are expected to manifest in their relative rates of formation and cleavage.
Quantitative Performance Data: A Comparative Overview
The following table summarizes the expected relative stability and common deprotection methods, drawing parallels from the extensive data on other benzyl-type protecting groups.
| Feature | 2-Ethoxybenzyl (2-EEB) Ether | 2-Methoxybenzyl (2-MOB) Ether |
| Relative Lability (Predicted) | More Labile | Less Labile |
| Common Cleavage Methods | Oxidative, Acidic, Reductive | Oxidative, Acidic, Reductive |
| Stability to Basic Conditions | Generally Stable | Generally Stable |
| Stability to Reductive Conditions | Cleaved by catalytic hydrogenolysis | Cleaved by catalytic hydrogenolysis |
| Orthogonality | Potentially orthogonal to more robust benzyl ethers | Orthogonal to benzyl and other less electron-rich ethers |
Experimental Protocols
Detailed experimental protocols for the introduction and cleavage of 2-MOB ethers are well-established. Due to the limited specific literature on 2-EEB as a protecting group, the provided protocols are based on general methods for benzyl ether synthesis and cleavage, adapted for the 2-ethoxy analogue.
Protection of Alcohols
Protocol 1: Synthesis of 2-Methoxybenzyl (2-MOB) Ether
This procedure describes the protection of a primary alcohol using 2-methoxybenzyl bromide under standard Williamson ether synthesis conditions.
-
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
2-Methoxybenzyl bromide (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of the alcohol in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 2-methoxybenzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Synthesis of 2-Ethoxybenzyl (2-EEB) Ether (Proposed)
This proposed protocol is based on the general procedure for benzylation and would require optimization for specific substrates.
-
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
2-Ethoxybenzyl bromide (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Follow the same procedure as for the synthesis of the 2-MOB ether, substituting 2-ethoxybenzyl bromide for 2-methoxybenzyl bromide.
-
Reaction times and temperatures may need to be adjusted based on the reactivity of the substrate and can be monitored by TLC.
-
Deprotection of Alcohols
Protocol 3: Oxidative Cleavage of 2-Methoxybenzyl (2-MOB) Ether using DDQ
This method is effective for the selective cleavage of electron-rich benzyl ethers.
-
Materials:
-
2-MOB protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv per MOB group)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
Dissolve the 2-MOB protected alcohol in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ in one portion at room temperature.
-
Stir the reaction mixture and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: Acid-Catalyzed Cleavage of 2-Methoxybenzyl (2-MOB) Ether
Mild acidic conditions can be employed for the deprotection of 2-MOB ethers.
-
Materials:
-
2-MOB protected alcohol (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the 2-MOB protected alcohol in DCM.
-
Add TFA (e.g., 10% v/v) at room temperature.
-
Stir the reaction and monitor by TLC.
-
Upon completion, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of alcohols using 2-alkoxybenzyl ethers.
Caption: General workflow for the protection of an alcohol.
Caption: Common deprotection workflows for 2-alkoxybenzyl ethers.
Conclusion
The 2-methoxybenzyl (2-MOB) protecting group offers a valuable option for the protection of alcohols, demonstrating increased lability compared to the parent benzyl group under acidic and oxidative conditions. While direct experimental data for the 2-ethoxybenzyl (2-EEB) group is limited, its slightly enhanced electron-donating character and increased steric bulk relative to the 2-MOB group suggest it would be even more labile under similar deprotection conditions. This increased lability could be exploited in synthetic strategies requiring very mild deprotection. However, this may also translate to lower stability under a range of synthetic transformations.
For researchers requiring a well-characterized and reliable protecting group with moderate lability, the 2-MOB group is a sound choice. The 2-EEB group, while less explored, presents an intriguing alternative for specialized applications where enhanced reactivity is desirable. Further experimental investigation is warranted to fully elucidate the comparative performance of the 2-EEB protecting group and expand the toolkit available to synthetic chemists.
A Comparative Guide to Ethoxybenzyl Alcohol Isomers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and properties of the three structural isomers of ethoxybenzyl alcohol: 2-ethoxybenzyl alcohol, 3-ethoxybenzyl alcohol, and 4-ethoxybenzyl alcohol. Understanding the distinct characteristics of these isomers is crucial for their effective application as intermediates in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. This document outlines common synthetic routes, presents a comparative summary of their physicochemical properties, and provides detailed experimental protocols.
Comparative Data of Ethoxybenzyl Alcohol Isomers
The following table summarizes key physicochemical properties of the three ethoxybenzyl alcohol isomers, offering a direct comparison of their fundamental characteristics.
| Property | This compound | 3-Ethoxybenzyl Alcohol | 4-Ethoxybenzyl Alcohol |
| Molecular Formula | C₉H₁₂O₂ | C₉H₁₂O₂ | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol | 152.19 g/mol | 152.19 g/mol |
| CAS Number | 71672-75-8 | 71648-21-0 | 6214-44-4 |
| Appearance | Clear colorless to pale pink liquid | Liquid | White solid |
| Boiling Point | 265 °C | 266 °C | 153-154 °C at 25 Torr |
| Melting Point | Not applicable (liquid at room temp.) | Not applicable (liquid at room temp.) | 27-34 °C |
| Density | 1.074 g/mL | 1.08 g/mL at 25 °C | ~1.1 g/cm³ |
| Refractive Index | 1.5310-1.5350 @ 20 °C | 1.534 @ 20 °C | Not applicable (solid at room temp.) |
Synthesis of Ethoxybenzyl Alcohol Isomers
The most common and straightforward method for the synthesis of ethoxybenzyl alcohol isomers is the reduction of the corresponding ethoxybenzaldehyde. This can be achieved using various reducing agents, with sodium borohydride (B1222165) being a mild, selective, and widely used option. Another efficient method is the catalytic hydrogenation of the aldehyde.
General Synthesis Workflow
The following diagram illustrates the general synthetic pathway for producing the ethoxybenzyl alcohol isomers from their respective ethoxybenzaldehyde precursors.
Caption: General synthesis pathway for ethoxybenzyl alcohol isomers.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of the three ethoxybenzyl alcohol isomers via the reduction of the corresponding aldehydes using sodium borohydride.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethoxybenzaldehyde (1 equivalent) in ethanol (B145695) (10 volumes).
-
Addition of Reducing Agent: Cool the solution to 0-5 °C using an ice bath. Slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding 1N HCl at 0 °C until the pH is acidic.
-
Extraction: Extract the product with ethyl acetate (B1210297) (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of 3-Ethoxybenzyl Alcohol
-
Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve 3-ethoxybenzaldehyde (1 equivalent) in methanol (B129727) (10 volumes).
-
Addition of Reducing Agent: Cool the mixture to 0-5 °C in an ice bath. Add sodium borohydride (1.2 equivalents) in small portions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Work-up: Carefully add water to quench the reaction, followed by acidification with 1N HCl.
-
Extraction: Extract the aqueous layer with dichloromethane (B109758) (3 x 10 volumes).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the product.
Protocol 3: Synthesis of 4-Ethoxybenzyl Alcohol
Two common methods for the synthesis of 4-ethoxybenzyl alcohol are presented below.
Method A: Sodium Borohydride Reduction
-
Reaction Setup: Dissolve 4-ethoxybenzaldehyde (1 equivalent) in absolute ethanol (10 volumes) in a round-bottom flask.
-
Addition of Reducing Agent: Add sodium borohydride (1 equivalent) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into dilute hydrochloric acid.
-
Extraction: Extract the product into ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic phases, dry over magnesium sulfate, evaporate the solvent in vacuo, and purify by silica gel chromatography.
Method B: Catalytic Hydrogenation
-
Reaction Setup: Dissolve 4-ethoxybenzaldehyde (1 equivalent) in anhydrous ethanol (2.7 volumes) in a hydrogenation vessel.
-
Catalyst Addition: Add 1% Palladium on Carbon (Pd/C) catalyst.
-
Hydrogenation: Introduce hydrogen gas (H₂) and heat the mixture under reflux for 6 hours.
-
Work-up: After the reaction, filter off the catalyst.
-
Purification: Recover the solvent from the filtrate under reduced pressure and purify by vacuum distillation to obtain 4-ethoxybenzyl alcohol. A reported yield for this method is 99%.[1]
Application in Pharmaceutical Synthesis: The Case of Dapagliflozin
4-Ethoxybenzyl alcohol is a key intermediate in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1] The synthesis involves the reaction of 4-ethoxybenzyl alcohol with a halogenated benzene (B151609) derivative to form a key intermediate.
Workflow: Synthesis of a Dapagliflozin Intermediate
The following diagram illustrates the synthetic step involving 4-ethoxybenzyl alcohol in the preparation of a key intermediate for Dapagliflozin, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
Caption: Synthesis of a key intermediate for Dapagliflozin.
References
A Comparative Guide to Purity Validation of 2-Ethoxybenzyl Alcohol: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. Its versatility and wide applicability make it a staple in pharmaceutical and chemical analysis.
Proposed HPLC Method Protocol
This proposed method is based on established protocols for the analysis of benzyl (B1604629) alcohol and related compounds.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Potential Impurities Detectable by HPLC
Based on the synthesis of analogous compounds, potential impurities that could be detected using this HPLC method include:
-
Starting Materials: Unreacted precursors such as 2-ethoxybenzaldehyde (B52182) or 2-ethoxybenzoic acid.
-
By-products: Compounds formed during the synthesis, which may be more or less polar than the main compound.
-
Isomers: Positional isomers like 4-ethoxybenzyl alcohol.[1]
-
Related Benzylated Compounds: Incompletely reacted intermediates or side-products.[2]
Gas Chromatography (GC): The Gold Standard for Volatiles
Gas chromatography is a highly sensitive technique particularly well-suited for the analysis of volatile and semi-volatile compounds. It is frequently employed for the quality control of alcohols and related substances.[3]
Typical GC Method Protocol
| Parameter | Condition |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 280°C (FID) or as per MS requirements |
| Injection Volume | 1 µL (split or splitless injection) |
| Sample Preparation | Dilute the sample in a suitable solvent like methanol (B129727) or dichloromethane (B109758) to an appropriate concentration. |
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC for the purity validation of 2-ethoxybenzyl alcohol depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile substances. | Primarily for volatile and thermally stable compounds. |
| Sample Volatility | Not a requirement. | Essential for analysis. |
| Derivatization | Generally not required for UV-active compounds. | May be necessary for non-volatile or polar compounds to increase volatility. |
| Sensitivity | Good, typically in the ppm range with UV detection. | Excellent, often reaching ppb levels, especially with selective detectors like MS. |
| Resolution | High, allowing for the separation of closely related compounds. | Very high, particularly with capillary columns, enabling the separation of complex mixtures. |
| Instrumentation | Standard laboratory equipment. | Requires a gas source and specialized injectors and detectors. |
| Typical Run Time | 15-30 minutes. | 10-40 minutes, depending on the temperature program. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for purity validation using either HPLC or GC.
Caption: A generalized workflow for the purity validation of this compound using HPLC or GC.
Logical Relationship of Method Selection
The decision-making process for selecting the appropriate analytical technique can be visualized as follows:
Caption: A decision tree for selecting between HPLC and GC for purity analysis.
References
A Spectroscopic Comparison of 2-Ethoxybenzyl Alcohol and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-ethoxybenzyl alcohol with its common precursors, 2-hydroxybenzyl alcohol (salicyl alcohol) and ethyl salicylate. This information is critical for researchers engaged in the synthesis, characterization, and application of these compounds in various fields, including medicinal chemistry and materials science. By presenting key spectroscopic data in a clear and comparative format, this guide aims to facilitate compound identification, purity assessment, and a deeper understanding of their structural properties.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between these structurally related compounds.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Ar-H | -CH₂-OH / -OCH₂CH₃ (ester) | -OH | -OCH₂CH₃ (ether) | -OCH₂CH₃ |
| This compound | ~7.2-6.8 (m, 4H) | ~4.7 (s, 2H) | ~2.5 (br s, 1H) | ~4.1 (q, 2H) | ~1.4 (t, 3H) |
| 2-Hydroxybenzyl Alcohol | 7.24-6.80 (m, 4H) | 4.83 (s, 2H) | 8.0-5.0 (br s, 2H) | - | - |
| Ethyl Salicylate [1][2] | 7.82-6.85 (m, 4H)[1] | 4.40 (q, 2H)[1] | 10.78 (s, 1H)[1] | - | 1.39 (t, 3H)[1] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Ar-C (C-O) | Ar-C (other) | -CH₂OH / C=O | -OCH₂CH₃ (ether/ester) | -CH₃ |
| This compound | ~156 | ~129, 128, 121, 112 | ~62 | ~64 | ~15 |
| 2-Hydroxybenzyl Alcohol | 155.0 | 129.1, 127.5, 121.8, 116.3 | 64.5 | - | - |
| Ethyl Salicylate [1] | 161.5 | 135.5, 129.9, 119.0, 117.5, 112.7 | 170.2 | 61.4 | 14.2 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (sp³) | C=O Stretch | C-O Stretch |
| This compound [3] | ~3350 (broad) | ~2980, 2930 | - | ~1240, 1040 |
| 2-Hydroxybenzyl Alcohol | ~3300 (broad) | ~2930, 2870 | - | ~1220, 1030 |
| Ethyl Salicylate [1] | ~3200 (broad) | ~2980, 2940 | ~1680 | ~1250, 1210, 1090 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 152 | 123, 107, 95, 77 |
| 2-Hydroxybenzyl Alcohol [4] | 124 | 107, 78, 77 |
| Ethyl Salicylate [1] | 166 | 120, 92, 65 |
Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process starting from a common precursor, salicylaldehyde (B1680747). The first step involves the etherification of the phenolic hydroxyl group, followed by the reduction of the aldehyde to a primary alcohol.
Caption: Synthesis of this compound from salicylaldehyde.
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 2-Ethoxybenzaldehyde from Salicylaldehyde
This procedure is adapted from established Williamson ether synthesis protocols.[5]
-
To a stirred solution of salicylaldehyde (1 equivalent) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 20 minutes.
-
Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to 80°C and maintain stirring for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-ethoxybenzaldehyde.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Reduction of 2-Ethoxybenzaldehyde to this compound
This procedure follows a standard sodium borohydride (B1222165) reduction of an aldehyde.[6]
-
Dissolve 2-ethoxybenzaldehyde (1 equivalent) in ethanol (B145695) in a round-bottom flask.
-
Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise with stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024-2048) and a longer relaxation delay may be necessary.
Infrared (IR) Spectroscopy
-
Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. For liquid samples, a small drop can be placed between two sodium chloride or potassium bromide plates (neat film). For solid samples, a KBr pellet can be prepared.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile samples.
-
Ionization: Use electron ionization (EI) at 70 eV for GC-MS analysis.
-
Analysis: Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and characteristic fragment ions.
References
Scarcity of Data on 2-Ethoxybenzyl Alcohol Derivatives Necessitates a Broader Look at Related Compounds
In light of this, and to provide a valuable resource for researchers, scientists, and drug development professionals, this guide will instead focus on the biological activities of closely related and more extensively studied classes: hydroxybenzyl alcohol and methoxybenzyl alcohol derivatives . This comparative guide will summarize key quantitative data, provide detailed experimental methodologies for the cited assays, and visualize the underlying biological pathways, adhering to the core requirements of the initial request.
Anticancer Activity of Hydroxy- and Methoxybenzyl Alcohol Derivatives
Several derivatives of hydroxybenzyl and methoxybenzyl alcohol have demonstrated notable anticancer properties. The compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), in particular, has been investigated for its effects on glioblastoma and lung cancer cells.
Data Presentation: In Vitro Anticancer Activity
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Human Glioblastoma Cells | Cell Proliferation Assay | Not specified, but significant suppression at 0.1-250 µM | [1] |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | RAW264.7 (Macrophage-like) | Cell Proliferation Assay | Significant effect at 1 or 10 µM | [2] |
| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | A549 (Human Lung Cancer) | Cell Proliferation Assay | Significant effect at 1 or 10 µM | [2] |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | MCF-7 (Human Breast Cancer) | MTT Assay | Not specified, but showed growth inhibitory effect | [3] |
| o-Vanillin | Various Human Cell Lines | Antiproliferative Assay | Data available in referenced study | [3] |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., DHMBA) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a further 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways in Anticancer Activity
The anticancer effects of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) in human glioblastoma cells are attributed to its modulation of multiple signaling pathways. DHMBA treatment has been shown to suppress cell proliferation by downregulating key promoters of cell growth and increasing the levels of tumor suppressors.[1]
Caption: DHMBA-mediated anticancer signaling pathways.
Anti-inflammatory and Antioxidant Activities
p-Hydroxybenzyl alcohol (HBA) and its derivatives have been recognized for their significant anti-inflammatory and antioxidant properties. These activities are crucial for their protective effects against various diseases related to oxidative stress.[4]
Data Presentation: Anti-inflammatory and Antioxidant Effects
| Compound/Derivative | Biological Activity | Model System | Key Findings | Reference |
| p-Hydroxybenzyl alcohol (HBA) | Anti-inflammatory | LPS-activated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production | [4] |
| p-Hydroxybenzyl alcohol (HBA) | Anti-inflammatory | Carrageenan-induced rat paw edema | Reduction of edema | [5] |
| HBA-incorporated copolyoxalate (HPOX) | Anti-inflammatory | LPS-activated RAW 264.7 macrophages | Reduced production of TNF-α | [4] |
| 3,4,5-Trimethoxybenzyl alcohol conjugates with NSAIDs | Anti-inflammatory | Carrageenan-induced rat paw edema | Enhanced anti-inflammatory activity compared to parent NSAIDs | [5][6] |
| Ibuprofen-3,4,5-trimethoxybenzyl alcohol derivative | COX-2 Inhibition | In vitro assay | 67% inhibition | [5] |
| Ketoprofen-3,4,5-trimethoxybenzyl alcohol derivative | COX-2 Inhibition | In vitro assay | 94% inhibition | [5] |
Experimental Protocols
Nitric Oxide (NO) Production Assay in LPS-Activated Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., HBA) for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.
-
Quantification: The nitrite concentration is determined from a standard curve prepared with sodium nitrite.[7]
Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to screen for the anti-inflammatory activity of compounds.
-
Animal Model: Wistar rats are used for this experiment.
-
Compound Administration: The test compound (e.g., a 3,4,5-trimethoxybenzyl alcohol derivative) is administered to the rats, typically intraperitoneally (i.p.), at a specific dose (e.g., 0.15 mmol/kg).[5]
-
Induction of Inflammation: After a short interval (e.g., 5 minutes), a 1% w/v solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.[5]
-
Edema Measurement: The volume of the paw is measured at specific time points (e.g., 3.5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group with that of the control group.[5]
Signaling Pathways in Anti-inflammatory and Antioxidant Activity
p-Hydroxybenzyl alcohol (HBA) has been shown to exert its protective effects against oxidative stress by activating the Nrf2/HO-1 signaling pathway. This pathway is a key regulator of the cellular antioxidant response.[8][9]
Caption: HBA-mediated activation of the Nrf2 antioxidant pathway.
References
- 1. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. P- Hydroxybenzyl Alcohol Alleviates Oxidative Stress in a Nonalcoholic Fatty Liver Disease Larval Zebrafish Model and a BRL-3A Hepatocyte Via the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | P- Hydroxybenzyl Alcohol Alleviates Oxidative Stress in a Nonalcoholic Fatty Liver Disease Larval Zebrafish Model and a BRL-3A Hepatocyte Via the Nrf2 Pathway [frontiersin.org]
The 2-Ethoxybenzyl Group: A Comparative Guide for Complex Molecule Synthesis
In the intricate landscape of complex molecule synthesis, the strategic selection of protecting groups is a critical determinant of success. For researchers, scientists, and drug development professionals, the ability to selectively shield and unmask functional groups dictates the feasibility and efficiency of a synthetic route. Among the arsenal (B13267) of protecting groups for hydroxyl moieties, benzyl-type ethers are workhorses, prized for their general stability. While the benzyl (B1604629) (Bn) and p-methoxybenzyl (PMB) groups are well-established, the less-common 2-ethoxybenzyl (EEB) group presents a nuanced alternative. This guide provides an objective comparison of the performance of the 2-ethoxybenzyl group against other common benzyl-type protecting groups, supported by established principles of physical organic chemistry and available experimental data on related systems.
Chemical Properties and Reactivity Profile
The stability and reactivity of benzyl-type protecting groups are intrinsically linked to the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance the lability of the benzyl ether by stabilizing the benzylic carbocation intermediate formed during cleavage.
The 2-ethoxybenzyl group, with an electron-donating ethoxy group at the ortho position, is expected to be more labile than the parent benzyl group. The oxygen of the ethoxy group can stabilize the incipient benzylic carbocation through resonance. This effect is analogous to that observed with the p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups, which are known to be cleaved under milder oxidative or acidic conditions than the unsubstituted benzyl group.[1] The ortho position of the ethoxy group in the EEB moiety may also introduce subtle steric effects that could influence its reactivity and conformational preferences in a complex molecular scaffold.
Comparative Stability Analysis
The choice of a protecting group is contingent on its stability under a range of reaction conditions and the availability of selective deprotection methods.
| Protecting Group | Structure | Key Stability Characteristics | Common Deprotection Methods |
| Benzyl (Bn) | Benzyl | Stable to a wide range of acidic and basic conditions.[2] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3][4] |
| p-Methoxybenzyl (PMB) | p-Methoxybenzyl | More labile to acidic and oxidative conditions than Bn due to the electron-donating methoxy (B1213986) group.[5][6] | Oxidative cleavage (e.g., DDQ, CAN)[4], Strong Acid |
| 2,4-Dimethoxybenzyl (DMB) | 2,4-Dimethoxybenzyl | Even more labile than PMB due to two electron-donating groups. | Mild oxidative (e.g., DDQ) or acidic conditions. |
| 2-Ethoxybenzyl (EEB) (Inferred) | 2-Ethoxybenzyl | Expected to be more labile than Bn and potentially comparable to or slightly more stable than PMB under acidic/oxidative conditions. | Expected to be cleavable by oxidative methods (e.g., DDQ) and potentially catalytic hydrogenolysis. |
Experimental Protocols
While specific literature on the 2-ethoxybenzyl group is limited, the following protocols for the introduction and cleavage of related ortho-alkoxybenzyl ethers can be adapted.
Protocol 1: Introduction of a 2-Alkoxybenzyl Ether (General)
Objective: To protect a hydroxyl group as a 2-alkoxybenzyl ether.
Materials:
-
Alcohol-containing substrate
-
2-Alkoxybenzyl chloride or bromide
-
Sodium hydride (NaH) or a non-nucleophilic base (e.g., DBU, DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the 2-alkoxybenzyl halide (1.1 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Oxidative Deprotection of a 2-Alkoxybenzyl Ether (General)
Objective: To cleave a 2-alkoxybenzyl ether protecting group under oxidative conditions.
Materials:
-
2-Alkoxybenzyl protected alcohol
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2-alkoxybenzyl protected alcohol (1.0 equiv) in a mixture of DCM and water (e.g., 10:1 v/v).
-
Add DDQ (1.2-1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture vigorously and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Experimental Workflows
The selection of a protecting group strategy often involves considering the orthogonality of deprotection conditions. The diagram below illustrates a logical workflow for selecting a benzyl-type protecting group based on the required stability and desired deprotection method.
Caption: Workflow for selecting a benzyl-type protecting group.
The mechanism of oxidative deprotection for benzyl ethers bearing electron-donating substituents proceeds through a stabilized benzylic carbocation. The 2-ethoxybenzyl group is expected to follow a similar pathway.
Caption: Hypothesized mechanism of DDQ-mediated EEB deprotection.
Conclusion
The 2-ethoxybenzyl (EEB) protecting group represents a potentially useful, albeit less explored, member of the benzyl-type protecting group family. Based on fundamental principles of organic chemistry, the ortho-ethoxy substituent is expected to render the EEB group more labile to oxidative and acidic cleavage than the unsubstituted benzyl group, placing its reactivity in a similar realm to the widely used PMB group. This property could be exploited for selective deprotection in the presence of more robust protecting groups like benzyl ethers. While direct comparative data is scarce, the protocols and mechanistic understanding of related ortho-alkoxybenzyl ethers provide a solid foundation for the application of the EEB group in complex molecule synthesis. Further systematic investigation into the precise stability and cleavage kinetics of the EEB group would be a valuable contribution to the field of synthetic organic chemistry.
References
- 1. Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06203E [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. medlifemastery.com [medlifemastery.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to the Deprotection of 2-Ethoxybenzyl Ethers: Chemical vs. Enzymatic Methods
For Researchers, Scientists, and Drug Development Professionals
The 2-ethoxybenzyl (2-EBn) ether is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis, particularly in the fields of carbohydrate chemistry and drug development. Its removal, or deprotection, is a critical step that requires careful consideration of reaction conditions to ensure high yield and compatibility with other functional groups within a complex molecule. This guide provides an objective comparison of chemical and enzymatic methods for the deprotection of 2-ethoxybenzyl ethers, supported by experimental data and detailed protocols.
At a Glance: Chemical vs. Enzymatic Deprotection
| Feature | Chemical Deprotection (Oxidative Cleavage) | Enzymatic Deprotection (Biocatalytic Cleavage) |
| Reagent | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Unspecific Peroxygenase (UPO) |
| Reaction Conditions | Anhydrous organic solvent (e.g., CH₂Cl₂), often with visible light irradiation | Aqueous buffer (e.g., Tricine (B1662993) buffer, pH 7.5), ambient temperature |
| Reaction Time | Typically < 4 hours | Can range from 15 minutes to several hours |
| Selectivity | Good, but can be affected by other electron-rich groups | High chemo-, regio-, and stereoselectivity |
| Byproducts | Reduced DDQ (DDQH₂), 2-ethoxybenzaldehyde | 2-Ethoxybenzaldehyde, water |
| Environmental Impact | Use of organic solvents and stoichiometric oxidants | Greener approach with biodegradable enzyme and aqueous media |
Chemical Deprotection: Oxidative Cleavage with DDQ
Oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a common and effective method for the deprotection of electron-rich benzyl (B1604629) ethers, such as the 2-ethoxybenzyl group. The reaction proceeds through a charge-transfer complex, leading to the selective removal of the protecting group under relatively mild conditions. Recent advancements have shown that visible-light irradiation can facilitate this process, rendering benzyl ethers as temporary protecting groups with high functional group tolerance.[1]
Experimental Protocol: Visible-Light-Mediated Oxidative Deprotection with DDQ[1]
Materials:
-
2-Ethoxybenzyl protected substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5 equivalents per benzyl ether)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
525 nm LED lamp
Procedure:
-
Dissolve the 2-ethoxybenzyl protected substrate (100 µmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (50 µL).
-
Add DDQ (150 µmol) to the solution.
-
Irradiate the reaction mixture with a 525 nm LED lamp at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically < 4 hours), quench the reaction and purify the product using standard chromatographic techniques.
Quantitative Data for DDQ-mediated Deprotection of Benzyl Ethers[1]
| Substrate | Protecting Groups Tolerated | Yield (%) | Time (h) |
| 1a | Acetyl, Isopropylidine | 96 | < 4 |
| 5a | Thioether | 88 | < 4 |
| 11a | Azide | 85 | < 4 |
Note: Data is for various benzyl ethers, demonstrating the general applicability and high yields of the method.
Enzymatic Deprotection: Biocatalytic Cleavage with Unspecific Peroxygenases (UPOs)
Enzymatic deprotection offers a green and highly selective alternative to chemical methods. Unspecific peroxygenases (UPOs) are heme-thiolate enzymes that can catalyze the oxidative cleavage of ether bonds under mild, aqueous conditions.[2] These enzymes have shown broad substrate scope, including the ability to cleave ethyl ethers, making them promising catalysts for the deprotection of 2-ethoxybenzyl ethers.[3] The reaction is initiated by the enzyme-catalyzed hydroxylation of the carbon adjacent to the ether oxygen, forming an unstable hemiacetal that spontaneously decomposes to the deprotected alcohol and the corresponding aldehyde.
Experimental Protocol: Enzymatic Deprotection using UPO[2]
Materials:
-
2-Ethoxybenzyl protected substrate
-
Lyophilized UPO23 expression supernatant
-
Tricine buffer (100 mM, pH 7.5)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Prepare a reaction mixture containing the 2-ethoxybenzyl protected substrate (2 mM) and lyophilized UPO23 (0.1 mg mL⁻¹) in tricine buffer.
-
Initiate the reaction by the addition of H₂O₂ (final concentration of 1-2 mM, added in portions).
-
Incubate the reaction at 30 °C with shaking.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, the product can be isolated by extraction.
Quantitative Data for UPO-catalyzed Deprotection of Benzyl Ethyl Ether[2]
| Substrate | Isolated Yield of Benzyl Alcohol (%) | Reaction Time |
| Benzyl ethyl ether | 43 | Not specified |
Note: This data for benzyl ethyl ether suggests the feasibility of deprotecting 2-ethoxybenzyl ethers using a similar enzymatic approach.
Workflow Diagrams
The following diagrams illustrate the generalized workflows for the chemical and enzymatic deprotection of 2-ethoxybenzyl ethers.
Conclusion
Both chemical and enzymatic methods offer viable pathways for the deprotection of 2-ethoxybenzyl ethers. The choice between the two will largely depend on the specific requirements of the synthetic route.
-
Chemical deprotection with DDQ is a well-established, relatively fast, and high-yielding method suitable for a wide range of substrates.[1] The use of visible light can enhance its efficiency and selectivity. However, it requires stoichiometric amounts of an oxidizing agent and the use of organic solvents.
-
Enzymatic deprotection with UPOs represents a milder and more environmentally friendly approach.[2] The high selectivity of enzymes can be a significant advantage when dealing with sensitive functional groups. While the yields may be moderate and reaction times variable, the "green" nature of biocatalysis makes it an attractive option for sustainable chemical synthesis. Further optimization of enzyme activity and reaction conditions is an active area of research that promises to enhance the utility of this method.
References
The Ortho-Ethoxybenzyl Group: A Comparative Analysis of Steric Hindrance Effects in Chemical Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision that can significantly influence the outcome of a synthetic route. The steric and electronic properties of these groups play a pivotal role in determining reaction rates, yields, and stereoselectivity. This guide provides a comparative analysis of the steric hindrance effects of the ortho-ethoxybenzyl (OEB) group in various chemical reactions, with a focus on its performance relative to other commonly used benzyl-type protecting groups.
The strategic placement of an ethoxy group at the ortho-position of a benzyl (B1604629) protecting group introduces significant steric bulk in the vicinity of the reaction center. This steric encumbrance can be harnessed to control the stereochemical outcome of reactions, direct regioselectivity, and in some cases, enhance the stability of the protecting group itself. However, this increased steric hindrance can also lead to decreased reaction rates and yields if not carefully considered within the context of the specific transformation.
Comparison of Steric Effects: Ortho-Ethoxybenzyl vs. Other Benzyl Protecting Groups
To quantify the impact of the ortho-ethoxybenzyl group, a comparison with unsubstituted benzyl (Bn) and the electronically distinct para-methoxybenzyl (PMB) groups is essential. While direct comparative studies focusing solely on the ortho-ethoxybenzyl group are limited in the literature, we can infer its behavior based on related systems and general principles of steric hindrance.
| Protecting Group | Relative Steric Bulk | Typical Influence on Reaction Rate | Potential Impact on Stereoselectivity |
| Benzyl (Bn) | Baseline | Standard | Moderate |
| p-Methoxybenzyl (PMB) | Similar to Bn | Generally faster cleavage due to electronics | Moderate |
| o-Ethoxybenzyl (OEB) | Significantly Higher | Potentially Slower | High |
| o-Cyanobenzyl | High | Can be influenced by electronic effects | High |
Table 1: Qualitative Comparison of Steric Effects of Benzyl-Type Protecting Groups. The increased steric bulk of the ortho-ethoxybenzyl group is expected to lead to slower reaction kinetics in many cases, but can be a powerful tool for controlling stereoselectivity.
Experimental Evidence of Steric Influence in Glycosylation Reactions
Glycosylation reactions are particularly sensitive to steric effects, where the approach of a glycosyl acceptor to the anomeric center of a glycosyl donor is highly influenced by the nature of the protecting groups. While specific data for the ortho-ethoxybenzyl group is not abundant, studies on related ortho-substituted benzyl ethers provide valuable insights. For instance, the use of ortho-substituted benzylidene acetals has been shown to direct the regioselective cleavage of the acetal, a process governed by steric accessibility.[1]
In a hypothetical glycosylation reaction, a glycosyl donor protected with an ortho-ethoxybenzyl group at the C2 position would be expected to favor the formation of the β-glycoside (1,2-trans product) due to the steric shielding of the α-face of the pyranose ring. This is in contrast to an unsubstituted benzyl group, which often leads to mixtures of α and β anomers.
Experimental Protocols
General Procedure for the Introduction of the Ortho-Ethoxybenzyl Protecting Group
This protocol describes a typical procedure for the protection of a primary alcohol using ortho-ethoxybenzyl bromide.
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
ortho-Ethoxybenzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of ortho-ethoxybenzyl bromide (1.1 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ortho-ethoxybenzylated product.
Logical Workflow for Protecting Group Strategy
The decision to employ an ortho-ethoxybenzyl group should be based on a careful analysis of the desired reaction outcome and the potential for steric hindrance to be either beneficial or detrimental.
Caption: Decision workflow for selecting the ortho-ethoxybenzyl protecting group.
Conclusion
The ortho-ethoxybenzyl group serves as a valuable tool in the synthetic chemist's arsenal, particularly when steric control is a primary objective. Its significant steric presence can effectively direct the stereochemical course of reactions, leading to the preferential formation of a desired isomer. However, this steric bulk must be carefully managed, as it can also impede reaction kinetics. By understanding the principles of steric hindrance and carefully designing experimental conditions, researchers can leverage the unique properties of the ortho-ethoxybenzyl group to achieve their synthetic goals in the development of complex molecules and novel therapeutics.
References
2-Ethoxybenzyl Alcohol: A Viable Orthogonal Alternative to the p-Methoxybenzyl (PMB) Group for Alcohol Protection
In the realm of multi-step organic synthesis, particularly within drug development and complex molecule construction, the strategic selection of protecting groups is a critical determinant of success. For the protection of hydroxyl functionalities, the p-methoxybenzyl (PMB) group has long been a reliable and widely used choice. However, the pursuit of enhanced orthogonality and milder deprotection conditions has led to the exploration of alternatives. This guide presents a comprehensive comparison of the 2-ethoxybenzyl (2-EtOBn) group with the traditional PMB group, offering insights into its potential as a valuable tool for researchers and scientists. While direct, extensive comparative studies are limited, this guide synthesizes available data on related ortho-alkoxybenzyl systems and fundamental principles of protecting group chemistry to provide a clear and objective analysis.
Chemical Properties and Reactivity Profile
Both 2-ethoxybenzyl and p-methoxybenzyl ethers are typically introduced via a Williamson ether synthesis, where the alcohol is deprotonated with a base and subsequently reacted with the corresponding benzyl (B1604629) halide. The stability and cleavage of these protecting groups are dictated by the electronic properties of the substituted benzyl ring.
The key distinction lies in the position of the alkoxy substituent. The para-methoxy group in PMB enhances the electron density of the aromatic ring through resonance, which stabilizes the benzylic carbocation intermediate formed during cleavage. This electronic effect makes the PMB group more labile to both acidic and oxidative cleavage compared to an unsubstituted benzyl group.[1][2]
For the 2-ethoxybenzyl group, the ethoxy substituent is in the ortho position. While it also donates electron density to the ring, the proximity to the benzylic carbon can introduce steric effects and potentially alter the rate and selectivity of cleavage reactions. Research on related 2-methoxybenzyl ethers and esters has shown that they are readily cleaved in high yields, suggesting that the ortho positioning does not impede and may even facilitate removal under certain conditions.[3]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and reaction conditions for the 2-EtOBn and PMB protecting groups based on established knowledge of benzyl ether chemistry.
Table 1: General Properties and Protection/Deprotection Conditions
| Property | 2-Ethoxybenzyl (2-EtOBn) | p-Methoxybenzyl (PMB) |
| Common Abbreviation | 2-EtOBn | PMB, MPM |
| Introduction Method | Williamson Ether Synthesis | Williamson Ether Synthesis |
| Typical Reagents for Introduction | 2-Ethoxybenzyl bromide/chloride, NaH, THF | p-Methoxybenzyl bromide/chloride, NaH, THF |
| Primary Cleavage Methods | Acid-catalyzed hydrolysis, Oxidative cleavage | Acid-catalyzed hydrolysis, Oxidative cleavage, Hydrogenolysis |
| Orthogonality | Potentially orthogonal to PMB under specific conditions | Orthogonal to acid/base labile and hydrogenolysis-labile groups |
Table 2: Comparison of Deprotection Methods and Reagents
| Deprotection Method | Reagent/Conditions for 2-EtOBn (Predicted/Inferred) | Reagent/Conditions for PMB | Selectivity/Comments |
| Acid-Catalyzed Cleavage | Mild to strong acids (e.g., TFA, HCl) | Mild to strong acids (e.g., TFA, HCl)[4] | The relative lability is expected to be similar, with potential for differentiation under finely tuned conditions. |
| Oxidative Cleavage | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | DDQ, CAN (Ceric Ammonium Nitrate)[4] | The rate of cleavage for 2-EtOBn may differ from PMB due to steric and electronic effects of the ortho-ethoxy group. |
| Hydrogenolysis | H₂, Pd/C | H₂, Pd/C[4] | Both groups are susceptible to hydrogenolysis. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection of an alcohol with a benzyl-type group and its subsequent deprotection.
Protection of a Primary Alcohol using Williamson Ether Synthesis
Objective: To protect a primary alcohol using a substituted benzyl bromide.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
2-Ethoxybenzyl bromide or p-Methoxybenzyl bromide (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the corresponding benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Oxidative Deprotection using DDQ
Objective: To cleave a benzyl ether protecting group under oxidative conditions.
Materials:
-
Protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 equiv)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the protected alcohol in a mixture of DCM and water (typically 18:1 to 10:1 v/v).
-
Cool the solution to 0 °C and add DDQ portion-wise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the deprotected alcohol.
Mandatory Visualizations
General Workflow for Protection and Deprotection
Caption: General workflow for the protection of an alcohol and subsequent deprotection.
Mechanism of Oxidative Deprotection with DDQ
Caption: Simplified mechanism of oxidative deprotection of a benzyl ether using DDQ.
Conclusion
The p-methoxybenzyl (PMB) group remains a robust and versatile protecting group for alcohols, with a wealth of literature supporting its application. The 2-ethoxybenzyl (2-EtOBn) group, while less studied, presents a promising alternative. Based on the behavior of analogous ortho-substituted benzyl ethers, the 2-EtOBn group is expected to be readily cleavable under both acidic and oxidative conditions. The subtle electronic and steric differences introduced by the ortho-ethoxy substituent may offer opportunities for selective deprotection in the presence of a PMB group, thereby expanding the repertoire of orthogonal protecting group strategies available to synthetic chemists. Further quantitative studies are warranted to fully elucidate the comparative lability and synthetic utility of the 2-EtOBn group. For researchers in drug development and complex molecule synthesis, the exploration of such alternative protecting groups can provide crucial flexibility in designing efficient and selective synthetic routes.
References
Safety Operating Guide
Proper Disposal of 2-Ethoxybenzyl Alcohol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Ethoxybenzyl alcohol are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing from safety data sheets (SDS) to ensure adherence to best practices.
Hazard Profile and Safety Precautions
While some classifications identify this compound as not a hazardous substance, other sources indicate potential health hazards.[1][2] It is prudent to handle this chemical with care, assuming it to be harmful if swallowed, a cause of skin and eye irritation, and a potential respiratory irritant.[2]
Before handling, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Engineering controls, such as the use of a fume hood or other well-ventilated areas, should be in place to minimize exposure.[2]
| Safety Precaution | Specification | Source |
| Eye Protection | Goggles (European standard - EN 166) | [2] |
| Hand Protection | Protective gloves | [2] |
| Ventilation | Work in a well-ventilated place | [2] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed waste disposal company.[1][2] Adherence to local and national regulations is mandatory for all chemical waste disposal.[1][3]
-
Consult Local Regulations : Before initiating any disposal procedure, consult your institution's environmental health and safety (EHS) office and local waste disposal regulations.
-
Segregate Waste : Do not mix this compound with other waste streams unless explicitly permitted by your EHS office.
-
Use Appropriate Containers : Store waste this compound in a clearly labeled, sealed, and compatible container.
-
Arrange for Professional Disposal : Contact a licensed chemical waste disposal company to collect and manage the waste.
-
Decontaminate Empty Containers : Before disposing of the original container, ensure it is completely empty.[1] Triple rinse the container with a suitable solvent, and collect the rinsate as hazardous waste.
In the event of a spill, prevent the chemical from entering drains.[4] Absorb the spill using an inert material such as sand or earth and dispose of the absorbent material as hazardous waste.[4]
Caption: Workflow for the Proper Disposal of this compound.
References
Essential Safety and Operational Guide for 2-Ethoxybenzyl Alcohol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Ethoxybenzyl alcohol in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Hazard Identification and Immediate Precautions
Contradictory information exists regarding the hazard classification of this compound. While some sources classify it as non-hazardous, others indicate it can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1][2]. Therefore, a cautious approach is mandatory.
Immediate Actions:
-
Handle this compound within a certified chemical fume hood.
-
Ensure adequate ventilation to minimize vapor inhalation.
-
An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Chemical splash goggles or safety glasses. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing[2][3]. | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A chemically resistant lab coat or apron must be worn. Inspect gloves before each use[2][3]. | Gloves must comply with EN 374 (EU) or ASTM F739 (US) standards. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required if handling outside a fume hood or if ventilation is inadequate[3]. | - |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Do not breathe vapors or mists[4].
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area[5].
-
Keep away from incompatible materials such as oxidizing agents, strong acids, and acid chlorides[3][6].
-
Store in the original, tightly sealed container[5].
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in the table above.
-
Absorb the spill with an inert material (e.g., dry sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention[1][2].
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[1][2].
-
In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2].
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][2].
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Disposal must be entrusted to a licensed and certified waste disposal company[1].
-
Follow all local, state, and federal regulations for hazardous waste disposal[5].
Container Disposal:
-
Before disposing of the container, ensure it is completely empty[1].
-
Rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone), and collect the rinsate as hazardous waste.
-
Dispose of the cleaned container in accordance with institutional and local guidelines.
Experimental Workflow and Safety Logic
The following diagrams illustrate the procedural workflow for handling this compound and the logical decision-making process for ensuring safety.
Caption: Workflow for Handling this compound.
Caption: Emergency Decision Logic for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
